4-Bromo-2,6-dimethylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYDFDMDUCVHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448070 | |
| Record name | 4-bromo-2,6-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5757-66-4 | |
| Record name | 4-bromo-2,6-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-dimethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzonitrile (CAS: 5757-66-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylbenzonitrile, a key intermediate in organic synthesis. This document details its chemical and physical properties, safety information, and established synthetic protocols.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a nitrile group on a dimethylated benzene ring, allows for a variety of chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5757-66-4 | [2][3] |
| Molecular Formula | C₉H₈BrN | [2][3] |
| Molecular Weight | 210.07 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 71-72 °C | [2] |
| Boiling Point | 279.783 °C at 760 mmHg | [2] |
| Density | 1.446 g/cm³ | [2] |
| Flash Point | 123.009 °C | [2] |
| Storage Temperature | Room Temperature, keep in a dark and dry place | [2][3] |
Spectral Data
Table 2: Expected Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl groups. |
| ¹³C NMR | Resonances for aromatic carbons (including those bonded to bromine and the nitrile group), the nitrile carbon, and the methyl carbons. |
| IR Spectroscopy | Characteristic absorption band for the nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound. |
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Source(s) |
| Harmful if swallowed | H302 | [4] |
| Causes skin irritation | H315 | [4] |
| Causes serious eye irritation | H319 | [4] |
| Signal Word | Warning | [3] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form new carbon-carbon bonds.[1] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further functionalization.[1]
Experimental Protocols: Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 2,6-dimethylaniline. The first step is the bromination of the aromatic ring, followed by a Sandmeyer reaction to convert the amino group to a nitrile.
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline from 2,6-Dimethylaniline (Bromination)
This protocol is adapted from a similar procedure for the bromination of 2,6-diethylaniline.
Materials:
-
2,6-Dimethylaniline
-
Hydrochloric acid (concentrated)
-
Bromine
-
Sodium carbonate (saturated aqueous solution)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flask, dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in a suitable solvent over a period of 2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the resulting solid precipitate.
-
Neutralize the filtrate by slowly adding a saturated aqueous solution of sodium carbonate until the pH is greater than 10.
-
Extract the aqueous layer with petroleum ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2,6-dimethylaniline.
References
An In-depth Technical Guide on the Physical Properties of 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2,6-dimethylbenzonitrile, a chemical compound of interest in organic synthesis and the development of pharmaceuticals and agrochemicals.[1] The information is presented to support research and development activities by providing key data in a structured format.
Core Physical Properties
This compound is a solid at room temperature.[2] The following table summarizes its key quantitative physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [3][4] |
| Molecular Weight | 210.07 g/mol | [2][3][4][5] |
| Melting Point | 112 - 116 °C | [2] |
| Boiling Point | 279.783 °C at 760 mmHg | [] |
| Density | 1.446 g/cm³ | [] |
| Appearance | Solid | [2] |
| Solubility in Water | Insoluble | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. These values are typically determined using standard analytical techniques:
-
Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range from the first sign of melting to complete liquefaction is recorded.
-
Boiling Point: Measured at a specific atmospheric pressure, often using distillation apparatus. The value provided is at standard atmospheric pressure (760 mmHg).
-
Density: Can be determined by measuring the mass of a known volume of the substance.
-
Solubility: Assessed by attempting to dissolve a known amount of the substance in a specific solvent (in this case, water) and observing the extent of dissolution.
Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and solubility of 4-Bromo-2,6-dimethylbenzonitrile, a key intermediate in various chemical syntheses. This document outlines its core physicochemical properties, provides detailed experimental protocols for their determination, and visualizes the necessary workflows for laboratory application.
Core Properties of this compound
This compound is a substituted aromatic compound with applications in organic synthesis. A thorough understanding of its physical properties is essential for its effective use in reaction chemistry, purification, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5757-66-4 | [1] |
| Molecular Formula | C₉H₈BrN | [1][2] |
| Molecular Weight | 210.07 g/mol | [1][2] |
| Melting Point | 71-72 °C | [3] |
| Appearance | Solid (Physical form) | |
| Boiling Point | 279.783 °C at 760 mmHg | [] |
| Density | 1.446 g/cm³ | [] |
Melting Point Determination
The melting point of a compound is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and widely used technique for the accurate determination of a solid compound's melting point.
-
Sample Preparation:
-
Place a small amount of finely powdered this compound onto a clean, dry surface.
-
Take a capillary tube, sealed at one end, and press the open end into the powder.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube into the sample holder of a melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block or oil bath.
-
-
Measurement:
-
Begin heating the apparatus. A rapid heating rate (e.g., 10 °C/min) can be used for an initial, approximate determination.
-
Once the approximate melting temperature is known, allow the apparatus to cool.
-
Prepare a new sample and heat again, but at a much slower rate (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.
-
-
Purity Assessment:
-
A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.
-
A broad melting point range and a depressed melting point compared to the literature value suggest the presence of impurities.
-
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its use in synthesis, purification, and formulation. While specific quantitative data is not widely available in the literature, a qualitative assessment can be made based on its structure, and a standardized experimental protocol can be used for its determination.
Expected Solubility
The structure of this compound, with a polar nitrile group and a less polar brominated dimethylbenzene ring, suggests it will be soluble in a range of common organic solvents. Its solubility in water is expected to be low.
Table 2: Expected Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic ring provides some non-polar character. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Soluble | The nitrile group contributes to polarity, allowing for dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Soluble | The polar nature of the solvent can interact with the nitrile group. |
| Aqueous | Water | Low | The large, non-polar aromatic portion of the molecule limits solubility in water. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid above the solid).
-
Immediately filter the sample using a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of an analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a prepared calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
References
Spectroscopic Profile of 4-Bromo-2,6-dimethylbenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,6-dimethylbenzonitrile, catering to the needs of researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical visualizations to facilitate a deeper understanding of its molecular structure and properties.
Summary of Spectroscopic Data
The empirical formula for this compound is C₉H₈BrN, with a molecular weight of 210.07 g/mol .[1] The spectroscopic data presented below has been compiled from various sources to provide a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum of this compound is expected to show two distinct signals. The methyl protons at positions 2 and 6 will appear as a singlet, and the aromatic protons at positions 3 and 5 will also produce a singlet due to the symmetry of the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Singlet | 6H | 2,6-di-CH₃ |
| Data not available | Singlet | 2H | Ar-H (H-3, H-5) |
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum will exhibit characteristic peaks corresponding to the aromatic carbons, the methyl carbons, the nitrile carbon, and the carbon atom bonded to the bromine.
| Chemical Shift (ppm) | Assignment |
| Data not available | 2,6-di-CH₃ |
| Data not available | C-CN |
| Data not available | C-Br |
| Data not available | Ar-C |
| Data not available | CN |
Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the searched literature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring and methyl groups, and C-Br stretch.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (Nitrile) |
| ~3000-3100 | Aromatic C-H Stretch |
| ~2850-2960 | Aliphatic C-H Stretch (CH₃) |
| ~1550-1600 | C=C Aromatic Ring Stretch |
| ~500-600 | C-Br Stretch |
Note: Specific peak values from an experimental spectrum were not available in the searched literature.
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic M+2 peak of nearly equal intensity will also be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
| m/z | Assignment |
| ~209 | [M]⁺ (with ⁷⁹Br) |
| ~211 | [M+2]⁺ (with ⁸¹Br) |
Note: Specific experimental mass spectrum data was not available in the searched literature. The m/z values are based on the calculated molecular weight.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the infrared spectrum of the sample.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
To illustrate the relationships and workflows in the spectroscopic analysis of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow of Spectroscopic Analysis.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2,6-dimethylbenzonitrile
This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,6-dimethylbenzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing NMR spectroscopy for structural elucidation and chemical analysis. This document outlines predicted spectral data, provides a general experimental protocol for data acquisition, and includes visualizations to correlate the molecular structure with its NMR signatures.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) based on established substituent effects on the benzene ring and data from structurally similar compounds. The predictions are made for spectra recorded in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~ 7.4 | Singlet | 2H |
| -CH₃ | ~ 2.4 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~ 118 |
| C-Br | ~ 128 |
| C-CH₃ | ~ 140 |
| C-H | ~ 132 |
| C (ipso-CN) | ~ 115 |
| -CH₃ | ~ 20 |
Experimental Protocols for NMR Spectroscopy
The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a solid organic compound like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.[1] However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.[2][3]
2.2. NMR Data Acquisition
-
Instrumentation: The spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][2][3]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.[4]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
2.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
-
Chemical Shift Referencing: The chemical shifts are referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. All peaks are picked and their chemical shifts are reported.
Visualization of Molecular Structure and NMR Correlation
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical relationship between its atoms and their expected NMR signals.
Caption: Molecular structure of this compound with atom labeling.
Caption: Correlation of molecular fragments to their predicted NMR signals.
References
In-Depth Technical Guide: 4-Bromo-2,6-dimethylbenzonitrile - Safety Data Sheet (SDS) and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Bromo-2,6-dimethylbenzonitrile. The information is compiled from various sources to ensure a thorough understanding of the potential hazards and safe laboratory practices associated with this compound.
Chemical Identification and Physical Properties
This section provides key identifiers and physical characteristics of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 5757-66-4[1] |
| Molecular Formula | C₉H₈BrN[1] |
| Molecular Weight | 210.07 g/mol [1] |
| Physical Form | Solid[2] |
| Storage Temperature | Room temperature, sealed in a dry, dark place[2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements.[1]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
Handling:
-
Work under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Store locked up.
-
Keep in a dark place, sealed in a dry environment at room temperature.[2]
First Aid Measures
In case of exposure, immediate medical attention is required. The following are first-aid recommendations.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. |
| Skin Contact | If on skin, wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE) Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
References
thermodynamic properties of substituted benzonitriles
An In-depth Technical Guide to the Thermodynamic Properties of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , compounds of significant interest in medicinal chemistry and materials science.[1] Understanding the thermodynamics of these molecules is crucial for predicting their stability, reactivity, and interactions with biological targets, thereby informing rational drug design and the development of novel materials.[2][3][4] This document summarizes key quantitative data, details common experimental and computational methodologies, and provides visual representations of important thermodynamic concepts and workflows.
Core Thermodynamic Properties
The thermodynamic stability and reactivity of substituted benzonitriles are governed by fundamental properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters determine the spontaneity of processes like chemical reactions, phase transitions, and binding interactions.[5][6][7]
Enthalpy of Formation, Combustion, and Sublimation
The standard enthalpy of formation (ΔfH°) is a critical measure of a compound's intrinsic stability.[8] It is often determined experimentally through combustion calorimetry or calculated using computational methods.[2][9] The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, is another key parameter, often measured by techniques like the Knudsen effusion method or solution calorimetry.[10][11][12][13][14]
Table 1: Enthalpy Data for Benzonitrile and Selected Derivatives
| Compound | Formula | ΔfH° (liquid, kJ/mol) | ΔcH° (liquid, kJ/mol) | ΔsubH° (kJ/mol) | Reference |
| Benzonitrile | C₇H₅N | 161.1 | -3228 | 57.3 | [15][16] |
| 2-Hydroxybenzonitrile | C₇H₅NO | - | - | - | [17] |
| 4-Fluorobenzonitrile | C₇H₄FN | - | - | - | [18] |
| 3-Fluorobenzonitrile | C₇H₄FN | - | - | - | [18] |
Entropy and Gibbs Free Energy
Entropy (S°) is a measure of the disorder or randomness of a system.[19] The Gibbs free energy (G°), which combines enthalpy and entropy (G = H - TS), is the ultimate indicator of a process's spontaneity at constant temperature and pressure.[5][6][7] For a reaction or process to be spontaneous, the change in Gibbs free energy (ΔG) must be negative.[7]
Table 2: Thermodynamic Data for Benzonitrile
| Property | Value | Units | Reference |
| S° (liquid) | 224.2 | J/mol·K | [16] |
| ΔfusS | 42.16 | J/mol·K | [15] |
| C_p (liquid) | 161.1 | J/mol·K | [15] |
Solvation Thermodynamics
The process of solvation, where a solute dissolves in a solvent, is accompanied by changes in enthalpy and entropy.[20][21] The solvation enthalpy of substituted benzonitriles can be determined using solution calorimetry.[22] Understanding solvation thermodynamics is critical for predicting solubility and partitioning behavior, which are key parameters in drug development.[2][20]
Experimental Protocols
The determination of thermodynamic properties relies on a suite of precise experimental techniques, primarily centered around calorimetry.
Combustion Calorimetry (Bomb Calorimetry)
This technique is used to measure the heat of combustion (ΔcH°) of a substance.[9]
Methodology:
-
A precisely weighed sample of the substituted benzonitrile is placed in a steel container called a "bomb."
-
The bomb is filled with high-pressure oxygen and sealed.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[23]
Differential Scanning Calorimetry (DSC)
DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature. It is widely used to determine heat capacities, and enthalpies of fusion and other phase transitions.[24][25]
Methodology:
-
A small, accurately weighed sample of the substituted benzonitrile is placed in a sample pan, and an empty reference pan is also prepared.
-
The sample and reference pans are heated or cooled at a controlled, linear rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
This differential heat flow is recorded as a function of temperature, yielding a thermogram that shows peaks corresponding to endothermic or exothermic transitions. The area under a peak is proportional to the enthalpy change of the transition.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring the binding thermodynamics of interactions between molecules, such as a substituted benzonitrile (ligand) and a protein target.[3] It provides a complete thermodynamic profile of the binding event in a single experiment.[3]
Methodology:
-
A solution of the target macromolecule (e.g., a protein) is placed in the sample cell of the calorimeter.
-
A solution of the substituted benzonitrile is loaded into a syringe.
-
Small, precise injections of the benzonitrile solution are made into the sample cell.
-
The heat released or absorbed upon binding is measured directly.
-
By plotting the heat change against the molar ratio of ligand to macromolecule, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the relationship ΔG = -RTlnKa = ΔH - TΔS.
Computational Methods
Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, complementing experimental data.[26][27]
Density Functional Theory (DFT)
DFT methods, such as B3LYP, are widely used to calculate the electronic structure of molecules.[28] From the calculated electronic energy, various thermodynamic properties like enthalpy of formation can be derived.[28]
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
MD and MC simulations are used to model the behavior of molecules over time, allowing for the calculation of properties like free energy of solvation and binding free energies.[26] These methods provide insights into the molecular interactions that govern thermodynamic behavior.
Visualizing Thermodynamic Relationships and Workflows
The following diagrams illustrate key concepts and processes related to the thermodynamics of substituted benzonitriles.
Caption: Experimental workflow for thermodynamic characterization.
Caption: Relationship of core thermodynamic properties.
Caption: Thermodynamic cycle of solvation.
Conclusion
The are fundamental to understanding their behavior in chemical and biological systems. This guide has provided a summary of key thermodynamic data, detailed experimental and computational methods for their determination, and visual aids to clarify important concepts. For professionals in drug discovery and materials science, a thorough grasp of these principles is indispensable for the rational design of new molecules with desired properties and functions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrevise.org [chemrevise.org]
- 8. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. umsl.edu [umsl.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 15. Benzonitrile [webbook.nist.gov]
- 16. Benzonitrile [webbook.nist.gov]
- 17. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistrynotes.com [chemistrynotes.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Calorimetry - Wikipedia [en.wikipedia.org]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. fiveable.me [fiveable.me]
- 27. researchgate.net [researchgate.net]
- 28. scielo.br [scielo.br]
The Ortho Effect in Benzonitriles: A Technical Guide to Electronic Influence
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the electronic effects of ortho-methyl groups in benzonitriles. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic factors that differentiate the ortho isomer from its meta and para counterparts. Through a compilation of quantitative data, detailed experimental protocols, and logical diagrams, this guide serves as an in-depth resource for understanding and predicting the chemical behavior of these important organic molecules.
Introduction: The Enigmatic Ortho Effect
The substitution pattern on a benzene ring profoundly influences the molecule's reactivity and physical properties. While the electronic effects of substituents at the meta and para positions are well-described by the Hammett equation, the ortho position presents a more complex scenario. The "ortho effect" refers to the unique influence of a substituent at the position adjacent to the functional group, which cannot be explained by electronic effects alone. In the case of ortho-methylbenzonitrile, the proximity of the methyl group to the nitrile functionality introduces a combination of steric and electronic interactions that modulate the properties of the nitrile group and the aromatic ring.
The methyl group is traditionally considered an electron-donating group through two primary mechanisms: the inductive effect and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bond network, while hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi system of the benzene ring. Both effects increase the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and altering the electronic properties of the nitrile group. However, the steric hindrance imposed by the ortho-methyl group can force the linear nitrile group out of the plane of the benzene ring, thereby disrupting conjugation and leading to observable changes in spectroscopic and acid-base properties.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of the ortho-methyl group, we can examine various experimental parameters, including acid dissociation constants (pKa) of analogous anilinium ions and spectroscopic data (IR and 13C NMR) of the methylbenzonitrile isomers.
Acidity of Substituted Anilinium Ions
The basicity of anilines is sensitive to the electronic effects of ring substituents. Electron-donating groups generally increase the basicity of the aniline by increasing the electron density on the nitrogen atom, making the lone pair more available for protonation. A higher pKa of the conjugate anilinium ion corresponds to a stronger base.
| Compound | pKa of Conjugate Acid |
| Anilinium ion | 4.6 |
| 2-Methylanilinium ion | 4.4 |
| 4-Methylanilinium ion | 5.0 |
Note: Data compiled from various sources.
The data shows that the para-methyl group increases the basicity of aniline (higher pKa), consistent with its electron-donating nature. In contrast, the ortho-methyl group decreases the basicity (lower pKa) compared to both aniline and the para isomer. This phenomenon, known as steric inhibition of protonation, arises from the steric hindrance between the ortho-methyl group and the incoming proton, which destabilizes the anilinium cation.
Spectroscopic Data of Methylbenzonitrile Isomers
Spectroscopic techniques provide direct insight into the electronic environment of the nitrile group.
2.2.1 Infrared (IR) Spectroscopy
The stretching frequency of the nitrile group (C≡N) in the IR spectrum is sensitive to its electronic environment. Electron-donating groups are expected to decrease the bond order of the C≡N triple bond through resonance, leading to a lower stretching frequency.
| Compound | Nitrile Stretching Frequency (νC≡N, cm-1) |
| Benzonitrile | ~2229 |
| 2-Methylbenzonitrile | ~2226 |
| 3-Methylbenzonitrile | ~2230 |
| 4-Methylbenzonitrile | ~2228 |
Note: Approximate values compiled from various spectroscopic databases. Actual values may vary slightly depending on the solvent and experimental conditions.
The data indicates a slight decrease in the nitrile stretching frequency for the ortho and para isomers compared to benzonitrile, consistent with the electron-donating effect of the methyl group. The effect is most pronounced for the ortho isomer, suggesting a significant electronic influence despite potential steric hindrance.
2.2.2 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the nitrile carbon in the 13C NMR spectrum is a sensitive probe of the electron density at the carbon atom. An increase in electron density leads to greater shielding and a shift to a lower frequency (upfield).
| Compound | 13C Chemical Shift of Nitrile Carbon (δ, ppm) |
| Benzonitrile | 118.7 |
| 2-Methylbenzonitrile | 117.9 |
| 3-Methylbenzonitrile | 118.7 |
| 4-Methylbenzonitrile | 119.0 |
Note: Data is for solutions in CDCl3 and compiled from various sources.
The 13C NMR data reveals an upfield shift for the nitrile carbon of ortho-methylbenzonitrile compared to benzonitrile, indicating increased electron density.[1] This supports the dominance of the electron-donating effects of the methyl group at the ortho position. Conversely, the para-methylbenzonitrile shows a slight downfield shift.
Experimental Protocols
Synthesis of 2-Methylbenzonitrile via Sandmeyer Reaction
This protocol describes the synthesis of 2-methylbenzonitrile from 2-methylaniline (o-toluidine).[2]
Materials:
-
2-Methylaniline (o-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Diazotization of 2-Methylaniline:
-
In a flask, dissolve 2-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Preparation of the Cyanide Solution:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. A reaction is evidenced by the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 50 °C water bath) until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with a dilute NaOH solution and then with water.
-
Dry the ethereal solution over anhydrous Na2SO4, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 2-methylbenzonitrile by vacuum distillation.
-
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of an anilinium ion.[3][4]
Materials:
-
Substituted aniline (e.g., 2-methylaniline)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the aniline and dissolve it in deionized water to a known concentration (e.g., 0.01 M).
-
Add a sufficient amount of KCl to maintain a constant ionic strength.
-
-
Titration:
-
Place the aniline solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH.
-
Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of HCl added to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by plotting the first or second derivative).
-
The pH at the half-equivalence point is equal to the pKa of the anilinium ion.
-
Spectroscopic Analysis
3.3.1 IR Spectroscopy:
-
Prepare a thin film of the liquid benzonitrile sample between two KBr plates or prepare a dilute solution in a suitable solvent (e.g., CCl4).
-
Record the IR spectrum over the range of 4000-400 cm-1.
-
Identify the C≡N stretching frequency, which typically appears in the 2240-2220 cm-1 region for aromatic nitriles.[5]
3.3.2 13C NMR Spectroscopy:
-
Dissolve the benzonitrile sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire the proton-decoupled 13C NMR spectrum.
-
Identify the chemical shift of the nitrile carbon, which is typically found in the range of 115-125 ppm.
Visualizing the Ortho Effect
The following diagrams illustrate the theoretical underpinnings and experimental workflow related to the study of ortho-methylbenzonitrile.
References
reactivity of the nitrile group in hindered benzonitriles
An In-depth Technical Guide to the Reactivity of the Nitrile Group in Hindered Benzonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzonitrile motif is a cornerstone in the synthesis of functional organic molecules, appearing in numerous approved pharmaceuticals and agrochemicals.[1][2] The nitrile group, with its C≡N triple bond, is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and ketones, or participate in the formation of heterocyclic rings.[3][4] However, when the benzonitrile core is substituted with bulky groups, particularly in the ortho-positions, the steric hindrance significantly impacts the accessibility and electronic properties of the nitrile carbon. This steric shielding poses considerable challenges for chemical transformations, often impeding reactivity or leading to alternative reaction pathways.
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in sterically hindered benzonitriles. It details common transformations such as hydrolysis, reduction, nucleophilic additions, and cycloadditions, with a focus on modern catalytic and synthetic strategies developed to overcome the challenges posed by steric encumbrance. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical and pharmaceutical development. The benzonitrile unit is a key component in drugs like Osilodrostat and Letrozole, where it plays a critical role in binding to target enzymes.[1][2]
Core Reactivity Patterns Under Steric Hindrance
Steric hindrance fundamentally alters the reactivity of the benzonitrile nitrile group by physically blocking the trajectory of incoming reagents and modifying the electronic environment of the cyano carbon. This necessitates the use of more forcing conditions or highly specialized catalytic systems.
Hydrolysis to Amides and Carboxylic Acids
The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation.[4][5] For hindered nitriles, this process is notoriously difficult. Traditional methods requiring harsh acidic or basic conditions often fail or provide low yields due to the difficulty of nucleophilic attack by water or hydroxide ions on the sterically shielded carbon.[6][7]
Catalytic Approaches: To circumvent these limitations, transition metal-catalyzed hydration methods have been developed, which operate under milder, neutral conditions. Platinum-based systems, such as the Ghaffar-Parkins catalyst, have proven particularly effective for the selective hydration of sterically hindered tertiary nitriles to the corresponding amides, with no over-hydrolysis to the carboxylic acid.[6][8] These catalysts function by activating the nitrile within the coordination sphere of the metal, facilitating the attack of water.[9] Copper(I) and Ruthenium(II) complexes have also been employed for this purpose.[8]
Table 1: Catalytic Hydration of Hindered Nitriles to Amides
| Substrate (Hindered Nitrile) | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-cyanocyclohexanecarbonitrile | Pt(II) with dimethylphosphine oxide | 80 °C | High | [8] |
| 2,2-dimethylpropanenitrile (Pivalonitrile) | Ghaffar-Parkins Catalyst (2) | Not specified | High | [6][9] |
| Tertiary nitrile with t-butyl group | Ghaffar-Parkins Catalyst (2) | Not specified | High | [6] |
| Tertiary nitrile with cyclopropyl group | Ghaffar-Parkins Catalyst (2) | Not specified | High |[6] |
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// Edges cat_active -> substrate_binding [label="+ Nitrile\n- Solvent (S)"]; substrate_binding -> intermediate1; intermediate1 -> nucleophilic_attack; nucleophilic_attack -> intermediate2; intermediate2 -> hydrolysis; hydrolysis -> product_release [color="#34A853"]; product_release -> cat_active [label="Regeneration", color="#34A853"]; } mend Caption: Proposed catalytic cycle for nitrile hydration using the Ghaffar-Parkins catalyst.[9]
Reduction to Amines
The reduction of benzonitriles is a primary route to benzylamines. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce many nitriles, their effectiveness can be diminished by steric hindrance.[10] Catalytic hydrogenation offers an alternative, though it can be complicated by side reactions. For benzonitriles, a common side reaction is hydrogenolysis of the intermediate benzylamine to form toluene.[11][12]
Catalytic Systems: Homogeneous transfer hydrogenation using nickel catalysts with 1,4-butanediol as a hydrogen source has been shown to convert benzonitrile into secondary imines and amines.[13] The selectivity towards the secondary amine can be controlled by adjusting the amount of the hydrogen donor.[13] Palladium on carbon (Pd/C) is also a common catalyst, though it can promote the undesired hydrogenolysis pathway.[11][12] Frustrated Lewis Pairs have also been utilized for the hydroboration of nitriles to primary amines.[14]
Table 2: Reduction of Benzonitrile
| Reaction | Catalyst/Reagent | H₂ Source / Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Transfer Hydrogenation | [Ni(COD)₂] / Cy₂P(CH₂)₂PCy₂ | 2-Propanol, 120 °C | N-benzylidene benzylamine | 85 | [13] |
| Transfer Hydrogenation | [Ni(COD)₂] / Cy₂P(CH₂)₂PCy₂ | 1,4-Butanediol, 120 °C | Dibenzylamine | 62 | [13] |
| Hydrogenation | 5 wt% Pd/C | H₂ (gas), 333 K | Benzylamine, Toluene | - | [11][12] |
| Hydroboration | Frustrated Lewis Pair | Pinacol borane | Primary amines | 77-99 | [14] |
| Controlled Reduction | NaH / ZnCl₂ | THF, rt to 60 °C | Aldehydes | Good |[15] |
Nucleophilic Addition of Organometallics
The addition of organometallic reagents, such as Grignard and organolithium reagents, to nitriles is a classical method for synthesizing ketones.[16][17] The reaction proceeds through a metalloimine intermediate, which is hydrolyzed during workup.[16] With sterically hindered benzonitriles, this reaction is challenging. The bulky substituents near the nitrile group can prevent the approach of the nucleophile.
With highly hindered ketones, Grignard reagents may act as bases, causing deprotonation and recovery of the starting material, or as reducing agents.[16][18] Similar side reactions can occur with hindered nitriles. Organolithium reagents are generally more reactive than Grignard reagents but are also stronger bases, which can lead to competing deprotonation reactions, especially with hindered substrates.[19][20] To overcome these limitations, less basic organocerium reagents, generated from organolithiums and cerium salts, can be used to achieve addition to susceptible substrates in high yields.[21]
// Nodes Start [label="Hindered Benzonitrile +\nOrganometallic (R-M)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Hindrance [label="Low Steric Hindrance\nor Highly Reactive Reagent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; High_Hindrance [label="High Steric Hindrance\nor Bulky Reagent", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Addition [label="Nucleophilic Addition\n(Ketone Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Reaction [label="Side Reactions\n(e.g., Deprotonation, Reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Reaction [label="No Reaction", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Low_Hindrance [color="#4285F4"]; Start -> High_Hindrance [color="#EA4335"]; Low_Hindrance -> Addition; High_Hindrance -> Side_Reaction; High_Hindrance -> No_Reaction; } mend Caption: Influence of steric hindrance on reactions with organometallics.
[3+2] Cycloaddition Reactions
Nitrile oxides, often generated in situ, readily participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes to form isoxazolines.[22][23] The regioselectivity of these reactions is typically dominated by steric influences.[23] When a hindered benzonitrile oxide is used, or when the dipolarophile is sterically encumbered, these steric factors become even more critical in determining the outcome, often leading to high regioselectivity and, in chiral systems, high diastereofacial selectivity.[22][23] DFT studies have been used to rationalize and predict the regiochemistry of these cycloadditions, confirming that steric and electronic factors of the substituents guide the favored reaction path.[24]
Experimental Protocols
Protocol: Platinum-Catalyzed Hydration of a Hindered Nitrile
This protocol is a generalized representation based on the work by Jiang et al.[8]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon), combine the platinum(II) precursor (e.g., [PtCl₂(cod)]) and a secondary phosphine oxide ligand (e.g., dimethylphosphine oxide) in a suitable solvent like acetone.
-
Reaction Setup: To the catalyst solution, add the hindered benzonitrile substrate.
-
Hydration: Add distilled water to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir until the reaction is complete, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol: Grignard Addition to a Benzonitrile
This protocol is a generalized representation of a standard Grignard reaction.[16][17]
-
Reagent Preparation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) by reacting the corresponding alkyl halide with magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve the benzonitrile substrate in anhydrous ether or THF.
-
Addition: Cool the benzonitrile solution in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe or dropping funnel. Allow the reaction to stir and warm to room temperature.
-
Hydrolysis (Workup): Once the reaction is complete, carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of NH₄Cl or dilute HCl to hydrolyze the intermediate imine salt.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting ketone by distillation or column chromatography.
// Nodes start [label="Start: Inert Atmosphere Setup", shape=ellipse, fillcolor="#FBBC05"]; reagents [label="Combine Substrate, Catalyst,\nand Solvent"]; reaction [label="Heat / Stir\n(Monitor Progress via TLC/GC)"]; workup [label="Quench Reaction & Aqueous Workup"]; extraction [label="Organic Solvent Extraction"]; purification [label="Dry & Concentrate Organic Phase"]; analysis [label="Purify Product\n(Chromatography / Distillation)"]; end [label="Characterize Final Product\n(NMR, MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents [color="#4285F4"]; reagents -> reaction [color="#4285F4"]; reaction -> workup [color="#EA4335"]; workup -> extraction [color="#4285F4"]; extraction -> purification [color="#4285F4"]; purification -> analysis [color="#4285F4"]; analysis -> end [color="#34A853"]; } mend Caption: A generalized workflow for the synthesis involving hindered benzonitriles.
Conclusion
The is a field of significant academic and industrial importance, driven by the prevalence of this scaffold in medicinal chemistry.[1] Steric encumbrance presents a formidable barrier to many classical transformations, reducing reaction rates and promoting undesired side reactions. However, the development of sophisticated transition-metal catalysts has opened new avenues for achieving high selectivity and yield under mild conditions, particularly for nitrile hydration.[6][8] For other transformations, such as reduction and nucleophilic addition, careful selection of reagents and reaction conditions is paramount to overcoming the steric challenge.[13][21] As synthetic methodology continues to advance, the ability to predictably and efficiently functionalize hindered benzonitriles will further empower the development of complex molecules for pharmaceutical and materials science applications.
References
- 1. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 18. adichemistry.com [adichemistry.com]
- 19. resources.saylor.org [resources.saylor.org]
- 20. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. connectsci.au [connectsci.au]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Stability and Storage of 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,6-dimethylbenzonitrile. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the best practices for its storage and handling based on its chemical structure and general principles of chemical stability. Furthermore, it details standardized experimental protocols derived from internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which can be adapted to rigorously assess the stability of this compound. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of this compound in their research and development activities.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₉H₈BrN. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for defining appropriate storage and handling procedures.
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Appearance | Solid |
| Melting Point | 112 - 116 °C[1] |
| Solubility in Water | Insoluble[1] |
| Purity | Typically high-purity for chemical synthesis uses[1] |
Table 1: Physical and Chemical Properties of this compound
Recommended Storage and Handling
To maintain the chemical integrity and prevent degradation of this compound, the following storage and handling conditions are recommended:
-
General Storage: Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is room temperature.[2]
-
Container: Keep the compound in a tightly sealed, corrosion-resistant container, such as glass or specific plastics, to prevent leakage and maintain its chemical integrity.[1]
-
Environmental Factors to Avoid:
-
Handling: It is advised to work under a hood and avoid inhaling the substance or creating dust/aerosols.[3] Standard personal protective equipment, including gloves and eye protection, should be worn.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, potential degradation can be inferred based on its functional groups (nitrile, bromo, and substituted benzene ring). Stress conditions such as hydrolysis, oxidation, and photolysis could lead to the formation of various degradation products. A logical relationship for assessing these potential degradation pathways is outlined in the diagram below.
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the ICH guidelines and can be adapted for this purpose.
The overall workflow for assessing the stability of a chemical compound involves subjecting it to various stress conditions and analyzing the samples at specified time points.
Caption: General experimental workflow for stability testing.
Forced degradation studies are performed to identify potential degradation products and pathways.[4]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 N HCl.
-
Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 N NaOH.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber.
-
Expose the solid to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
At each time point, take a sample, dissolve it in a suitable solvent, and analyze.
-
-
Photostability Testing (Solid State):
-
Expose a thin layer of solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][4][5]
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
After the exposure, dissolve the samples and analyze.
-
These studies are designed to predict the shelf life of the compound under recommended storage conditions.
-
Storage Conditions (based on ICH Q1A):
-
Procedure:
-
Package the compound in the recommended container.
-
Place the samples in stability chambers under the specified conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[6][8]
-
Analyze the samples for assay, appearance, and degradation products.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation of Stability Studies
Quantitative data from stability studies should be summarized in a clear and structured format to allow for easy comparison and trend analysis.
Table 2: Example of Forced Degradation Data Summary
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl at 60°C | 24 hours | 92.5 | 4-Bromo-2,6-dimethylbenzamide (6.8) | 7.5 | 99.3 |
| 0.1 N NaOH at 40°C | 24 hours | 88.2 | 4-Bromo-2,6-dimethylbenzoic Acid (10.5) | 11.8 | 99.0 |
| 3% H₂O₂ at RT | 24 hours | 98.1 | Unidentified (1.2) | 1.9 | 99.5 |
| Thermal (80°C) | 7 days | 99.5 | Not Detected | 0.5 | 100.0 |
| Photostability | ICH Q1B | 97.3 | 2,6-dimethylbenzonitrile (2.1) | 2.7 | 99.4 |
Table 3: Example of Long-Term Stability Data Summary (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |
| 0 | White Solid | 99.8 | < 0.05 | 0.2 |
| 3 | White Solid | 99.7 | < 0.05 | 0.3 |
| 6 | White Solid | 99.8 | < 0.05 | 0.2 |
| 12 | White Solid | 99.6 | 0.06 | 0.4 |
| 24 | White Solid | 99.5 | 0.08 | 0.5 |
| 36 | White Solid | 99.3 | 0.10 | 0.7 |
Conclusion
This compound is a stable solid compound under recommended storage conditions. To ensure its integrity, it should be stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from oxidizing agents. For applications requiring a comprehensive understanding of its stability profile, the experimental protocols outlined in this guide can be employed. These studies will provide valuable data on potential degradation products and help in establishing a re-test period or shelf life for the compound.
References
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed experimental protocols for the synthesis of 4-bromo-2,6-dimethylbenzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthetic route described herein is a two-step process commencing from 2,6-dimethylaniline, involving a regioselective bromination followed by a Sandmeyer reaction to introduce the nitrile functionality. This application note includes comprehensive methodologies, tabulated quantitative data, and graphical representations of the synthetic workflow and reaction mechanism to ensure reproducibility and aid in understanding.
Introduction
Substituted benzonitriles are a critical class of intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The nitrile group serves as a versatile handle for transformation into various functional groups, including amines, carboxylic acids, and tetrazoles. The presence of a bromine atom on the aromatic ring further enhances the synthetic utility of the molecule, allowing for the introduction of additional complexity through cross-coupling reactions.
The direct synthesis of this compound from 3,5-dimethylbromobenzene is a chemically challenging transformation due to the requisite rearrangement of the substituent pattern on the aromatic ring. A more strategic and higher-yielding approach involves a two-step synthesis starting from the readily available 2,6-dimethylaniline. The first step is a regioselective electrophilic bromination at the para-position to the amino group, yielding 4-bromo-2,6-dimethylaniline. The subsequent step involves the conversion of the amino group to a nitrile via the Sandmeyer reaction. This classic and reliable transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.
These application notes provide robust and reproducible protocols for both the bromination of 2,6-dimethylaniline and the subsequent Sandmeyer cyanation to produce this compound in good yield.
Synthetic Workflow
The overall synthetic scheme is a two-step process starting from 2,6-dimethylaniline.
Caption: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline
This protocol describes the regioselective bromination of 2,6-dimethylaniline at the 4-position. The amino group is first protonated with hydrochloric acid to form the anilinium salt, which deactivates the ring sufficiently to allow for selective mono-bromination.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 2,6-Dimethylaniline | 121.18 | 12.4 g | 0.102 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 20 mL | ~0.24 | ~2.35 |
| Water (deionized) | 18.02 | 200 mL | - | - |
| Bromine | 159.81 | 12.5 g (4.0 mL) | 0.078 | 0.76 |
| Saturated Sodium Carbonate Solution | - | As needed | - | - |
| Petroleum Ether | - | 150 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, add 2,6-dimethylaniline (12.4 g, 0.102 mol).
-
Slowly add a mixture of concentrated hydrochloric acid (20 mL) and water (200 mL) to the flask with stirring. Continue stirring until the pH of the solution is less than 2.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Over a period of 2 hours, slowly introduce bromine (12.5 g, 0.078 mol) to the reaction mixture. It is recommended to add the bromine as a vapor to ensure a slow and controlled addition rate, which is crucial for minimizing the formation of by-products.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:8 v/v).
-
Upon completion of the reaction, a pinkish-white precipitate will have formed. Filter the solid and wash it with a small amount of cold water.
-
Transfer the solid to a beaker and slowly add saturated sodium carbonate solution with stirring until the pH of the solution is greater than 12. An oily red substance will form.
-
Extract the organic phase with petroleum ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from petroleum ether. Store the solution at -10°C overnight to induce crystallization.
-
Collect the purple-red needle-like crystals by vacuum filtration and dry in a desiccator.
Expected Yield: 67%[1]
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the amino group of 4-bromo-2,6-dimethylaniline to a nitrile group using the Sandmeyer reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 4-Bromo-2,6-dimethylaniline | 200.08 | 10.0 g | 0.05 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 15 mL | ~0.18 | ~3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 0.055 | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 5.4 g | 0.06 | 1.2 |
| Sodium Cyanide (NaCN) | 49.01 | 3.2 g | 0.065 | 1.3 |
| Water (deionized) | 18.02 | 100 mL | - | - |
| Toluene | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Diazotization: a. In a 250 mL beaker, dissolve 4-bromo-2,6-dimethylaniline (10.0 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL). b. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. c. In a separate beaker, dissolve sodium nitrite (3.8 g, 0.055 mol) in water (15 mL) and cool the solution to 0°C. d. Add the cold sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5°C. The addition should take approximately 15-20 minutes. e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Cyanation: a. In a 500 mL three-necked round-bottom flask, prepare a solution of copper(I) cyanide (5.4 g, 0.06 mol) and sodium cyanide (3.2 g, 0.065 mol) in water (60 mL). b. Cool this solution to 0-5°C in an ice bath. c. Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 30 minutes to ensure the reaction goes to completion. e. Cool the reaction mixture to room temperature.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 30 mL). b. Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. e. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 70-80% (based on similar Sandmeyer reactions)
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.
Caption: Mechanism of the Sandmeyer reaction for the cyanation of an aryl diazonium salt.
Conclusion
The protocols outlined in this application note describe a reliable and efficient two-step synthesis of this compound from 2,6-dimethylaniline. The methods provided are well-established and have been optimized to ensure good yields and high purity of the final product. These procedures are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The synthesized this compound is a versatile intermediate poised for further elaboration in the development of novel chemical entities for pharmaceutical and agrochemical applications.
References
Application Notes and Protocols for the Synthesis of 4-Bromo-2,6-dimethylbenzonitrile via Palladium-Catalyzed Cyanation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-2,6-dimethylbenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed cyanation reaction, a robust and versatile method for the formation of aryl nitriles. This protocol addresses the challenges associated with sterically hindered substrates, offering a reliable methodology for obtaining the target compound in good yield. The use of a well-defined palladium catalyst system and a suitable cyanide source is crucial for the successful transformation of the sterically encumbered 4-bromo-2,6-dimethyltoluene.
Introduction
Aryl nitriles are pivotal structural motifs in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and widely adopted method for the synthesis of these compounds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1] However, the cyanation of sterically hindered aryl halides, such as those with ortho-substituents, can be challenging due to slower reaction rates and potential side reactions.
This application note details a reliable protocol for the palladium-catalyzed cyanation of 4-bromo-2,6-dimethyltoluene to produce this compound. The presented methodology is based on established principles of palladium catalysis and has been optimized to address the steric hindrance posed by the two methyl groups ortho to the cyano-substituted carbon.
Reaction Principle
The core of this synthesis is a palladium-catalyzed cross-coupling reaction. The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source, and concluding with reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, especially with sterically demanding substrates.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Reagents:
-
4-Bromo-2,6-dimethyltoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc cyanide (Zn(CN)₂)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Zinc cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. All glassware and equipment in contact with zinc cyanide should be decontaminated with an appropriate oxidizing agent (e.g., bleach solution).
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2,6-dimethyltoluene (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 1.2 equiv of CN), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) (5 mL) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at 120 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
The following table summarizes typical quantitative data for the palladium-catalyzed cyanation of 4-bromo-2,6-dimethyltoluene.
| Parameter | Value |
| Substrate | 4-Bromo-2,6-dimethyltoluene |
| Product | This compound |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | dppf (4 mol%) |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) |
| Solvent | DMAc |
| Temperature | 120 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 75-85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Palladium-Catalyzed Cyanation Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
Discussion
The successful palladium-catalyzed cyanation of the sterically hindered 4-bromo-2,6-dimethyltoluene relies on several key factors. The choice of a bulky, electron-rich phosphine ligand like dppf is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The use of zinc cyanide as the cyanide source is advantageous due to its lower toxicity compared to alkali metal cyanides and its good performance in many palladium-catalyzed cyanations.[2] Anhydrous DMAc is a suitable high-boiling polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction at elevated temperatures. The reaction temperature of 120 °C is necessary to overcome the activation barrier associated with the sterically hindered substrate.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a palladium-catalyzed cyanation reaction. By carefully selecting the catalyst system, cyanide source, and reaction conditions, the challenges posed by the sterically hindered substrate can be effectively overcome. This methodology offers a reliable and scalable route for accessing this important chemical intermediate for applications in drug discovery and materials science. Researchers and scientists can utilize this protocol as a starting point for their synthetic endeavors, with the understanding that minor optimizations may be necessary depending on the specific laboratory conditions and desired scale.
References
Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] 4-Bromo-2,6-dimethylbenzonitrile is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of pharmaceutical and agrochemical compounds.[4][5] Its structure, featuring a sterically hindered aryl bromide and a nitrile group, presents unique challenges and opportunities for synthetic chemists.[6][7][8] The nitrile functionality can be further transformed into various other groups, such as carboxylic acids, amides, or amines, making it a versatile precursor.[5][9]
This document provides a detailed protocol for the Suzuki coupling reaction of this compound with a generic arylboronic acid, based on established methodologies for sterically hindered and electronically deactivated aryl halides.[7][10][11]
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2][3][12][13]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.03 mol%) and SPhos (0.06 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of sterically hindered aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (0.05) | SPhos (0.10) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | 4 | >95 |
| 2 | Pd₂(dba)₃ (0.025) | XPhos (0.06) | Cs₂CO₃ (2.0) | Toluene | 110 | 8 | 90-98 |
| 3 | Pd(PPh₃)₄ (1.0) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 75-85 |
Yields are based on reported data for structurally similar sterically hindered aryl bromides and may vary for this compound.
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2,6-dimethylbenzonitrile. This reaction is a powerful tool for the synthesis of 4-amino-2,6-dimethylbenzonitrile derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The sterically hindered nature of the substrate, with methyl groups flanking the nitrile functionality, presents a unique challenge that can be overcome with the appropriate selection of catalyst, ligand, and reaction conditions.
Reaction Overview
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst and a base.[1] For a sterically hindered substrate such as this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Key Experimental Parameters and Optimization
The successful execution of the Buchwald-Hartwig amination of this compound is dependent on the careful selection and optimization of several key parameters. The following table summarizes typical components and conditions based on literature precedents for structurally similar sterically hindered aryl bromides.[2][3][4]
Table 1: Summary of Typical Reaction Conditions for the Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Parameter | Component/Condition | Typical Range | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%) | Both are effective palladium sources. Pd₂(dba)₃ can be preferred for its stability.[3] |
| Ligand | XPhos, RuPhos, SPhos | 2-10 mol% | XPhos (4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential for coupling sterically hindered substrates.[2][4] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | 1.2-2.0 equiv. | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.[5] |
| Solvent | Toluene, Dioxane, THF | - | Toluene or Dioxane | Aprotic solvents are generally used. Toluene is a common choice for these reactions.[6] |
| Amine | Primary or Secondary Amines | 1.0-1.5 equiv. | 1.2 equiv. | A slight excess of the amine is often used to drive the reaction to completion. |
| Temperature | 80 - 120 °C | 100 °C | Reaction temperature may require optimization depending on the specific amine used.[3] | |
| Reaction Time | 4 - 24 hours | 12-18 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanism involving a series of key steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be necessary for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2,6-dimethylbenzonitrile derivative.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and should be handled with care.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of 4-Bromo-2,6-dimethylbenzonitrile to 4-Bromo-2,6-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. 4-Bromo-2,6-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the hydrolysis of 4-Bromo-2,6-dimethylbenzonitrile presents a common yet challenging conversion due to the steric hindrance imposed by the two ortho-methyl groups. This document provides detailed application notes and experimental protocols for the successful hydrolysis of this sterically hindered nitrile.
The conversion of a nitrile to a carboxylic acid can be achieved under acidic or basic conditions.[1] Both methods involve the initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. However, the steric hindrance in 2,6-disubstituted benzonitriles significantly slows down the rate of hydrolysis, often requiring forcing conditions such as high temperatures and prolonged reaction times.
Data Presentation
The selection of an appropriate hydrolysis method is critical and depends on the stability of the starting material and other functional groups present in the molecule. Below is a summary of typical conditions and reported yields for the hydrolysis of sterically hindered benzonitriles, which can serve as a guide for the hydrolysis of this compound.
| Substrate | Reagents and Conditions | Intermediate Amide Yield | Carboxylic Acid Yield | Reference |
| 2,6-Difluorobenzonitrile | H₂O, 523.15 K, 300 min (non-catalytic) | 64.27% | - | [2] |
| 2,6-Difluorobenzamide | H₂O, high temperature (non-catalytic) | - | Formed from amide | [2] |
| General Benzonitriles | Dilute HCl, reflux | - | Good | [1] |
| General Benzonitriles | NaOH solution, reflux | - | Good (as salt) | [1] |
Experimental Protocols
Due to the steric hindrance of the two ortho-methyl groups in this compound, harsher reaction conditions are generally required compared to unhindered benzonitriles. Both acid and base-catalyzed methods are presented below.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid and high temperatures to overcome the steric hindrance.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v, approximately 10-20 mL per gram of nitrile). Caution: The addition of water to concentrated sulfuric acid is highly exothermic and should be done slowly and with cooling.
-
Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to days for completion due to the sterically hindered nature of the substrate.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
The crude 4-Bromo-2,6-dimethylbenzoic acid may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
To remove any unreacted starting material and acidic impurities, extract the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid product will move to the aqueous basic layer as its sodium salt.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the 4-Bromo-2,6-dimethylbenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base to facilitate the hydrolysis. The initial product is the carboxylate salt, which is then protonated in a separate acidification step.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethylene glycol or Diethylene glycol (as a high-boiling solvent)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethylene glycol or diethylene glycol.
-
Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 20-40% w/v).
-
Heat the reaction mixture to a high temperature (typically 150-190°C) with vigorous stirring.
-
Monitor the reaction for the evolution of ammonia gas (can be tested with moist pH paper) and by TLC or HPLC for the disappearance of the starting material. This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~2. This will protonate the carboxylate salt and precipitate the 4-Bromo-2,6-dimethylbenzoic acid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
If the product does not precipitate cleanly, extract the acidified mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the 4-Bromo-2,6-dimethylbenzoic acid by recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for acid and base-catalyzed hydrolysis.
Caption: General reaction pathway for nitrile hydrolysis.
References
Application Notes and Protocols for the Reduction of 4-Bromo-2,6-dimethylbenzonitrile to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the selective reduction of 4-Bromo-2,6-dimethylbenzonitrile to (4-Bromo-2,6-dimethylphenyl)methanamine. The presence of an aryl bromide in the substrate necessitates the use of mild and chemoselective reduction methods to avoid the undesired side reaction of hydrodebromination. This guide explores suitable catalytic hydrogenation and metal hydride-based protocols, offering detailed experimental procedures and a comparative analysis of their effectiveness.
Key Transformation and Potential Side Reaction
The desired reaction is the selective reduction of the nitrile functional group to a primary amine, while preserving the carbon-bromine bond. The primary potential side reaction is the reduction of the aryl bromide to an aryl hydride.
Caption: Desired selective nitrile reduction versus undesired hydrodebromination.
Experimental Protocols
Several methods can be employed for the reduction of this compound. The choice of method will depend on the available equipment, desired scale, and tolerance for potential side products.
Protocol 1: Catalytic Transfer Hydrogenation with Raney® Nickel
This method utilizes 2-propanol as a hydrogen donor in the presence of Raney® Nickel, offering a milder and often more selective alternative to high-pressure hydrogenation.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
2-Propanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add 2-propanol (15 mL per gram of nitrile) and potassium hydroxide (2% w/v solution in 2-propanol).
-
Carefully wash the Raney® Nickel slurry (2.5 g per gram of nitrile) with 2-propanol three times to remove the water.
-
Add the washed Raney® Nickel to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with 2-propanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To hydrolyze the intermediate N-isopropylidene amine, dissolve the residue in 2M HCl and stir at room temperature for 1 hour.[1]
-
Basify the aqueous solution with 2M NaOH until a pH of >12 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude primary amine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Raney® Nickel and Potassium Borohydride
This protocol employs a combination of Raney® Nickel and a hydride donor, potassium borohydride, under mild conditions.[2][3]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Potassium borohydride (KBH4)
-
Dry ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend Raney® Nickel (moist weight, 1.0 eq by mole to the substrate) in dry ethanol (2.5 mL per mmol of substrate).[2][3]
-
Add potassium borohydride (4.0 eq) to the suspension.
-
While stirring, add this compound (1.0 eq).
-
Stir the reaction mixture vigorously at 50 °C for 1-2 hours.[3]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the organic solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.
-
Purify by column chromatography if necessary.
Protocol 3: Catalytic Hydrogenation with Palladium on Carbon
While catalytic hydrogenation can be very effective, care must be taken to avoid hydrodebromination, which can be a significant side reaction with palladium catalysts. The addition of a base is often used to suppress this side reaction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonium hydroxide (concentrated)
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a suitable pressure vessel.
-
Add a small amount of concentrated ammonium hydroxide (e.g., 5-10% of the solvent volume) to suppress the formation of secondary amines.[4]
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel, evacuate, and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the reaction mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Data Presentation: Comparison of Reduction Methods
| Parameter | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Raney® Ni / KBH4 | Protocol 3: Catalytic Hydrogenation (Pd/C) |
| Primary Reagents | Raney® Ni, 2-Propanol, KOH | Raney® Ni, KBH4 | 10% Pd/C, H2 gas |
| Solvent | 2-Propanol | Dry Ethanol | Methanol or Ethanol |
| Temperature | Reflux | 50 °C | Room Temperature |
| Pressure | Atmospheric | Atmospheric | 50-100 psi |
| Typical Reaction Time | 2-4 hours | 1-2 hours | 4-12 hours |
| Selectivity | Generally good, low risk of debromination | Good, mild conditions favor nitrile reduction | Moderate, risk of hydrodebromination |
| Yield | Good to Excellent | Good to Excellent[2][3] | Variable, depends on conditions |
| Safety Considerations | Flammable solvent, pyrophoric catalyst | Flammable solvent, pyrophoric catalyst, H2 evolution | High-pressure H2 gas, flammable solvent, pyrophoric catalyst |
Experimental Workflow and Logic Diagrams
Caption: A generalized workflow for the synthesis of the target primary amine.
References
Application Notes and Protocols for 4-Bromo-2,6-dimethylbenzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-2,6-dimethylbenzonitrile as a versatile intermediate in the synthesis of pharmaceutical compounds, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key transformations and relevant biological signaling pathways are presented to guide researchers in their drug discovery and development efforts.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique combination of reactive functional groups. The presence of a bromine atom allows for various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the nitrile group can be readily converted into other functionalities such as amines, carboxylic acids, or amides.[1] This trifunctionality makes it an attractive starting material for the synthesis of complex molecular scaffolds with diverse biological activities.
One of the key applications of substituted bromobenzonitriles is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. These compounds often feature a core heterocyclic structure appended with various substituted aryl groups, for which this compound can serve as a key precursor.
Application in the Synthesis of TRK Inhibitors
A significant application of bromobenzonitrile derivatives lies in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors.[2][3] TRK proteins are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[2] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors.[3]
Larotrectinib (LOXO-101) is a first-in-class, highly selective TRK inhibitor approved for the treatment of patients with NTRK gene fusion-positive solid tumors.[1] While the publicly available synthesis routes for Larotrectinib may not directly start from this compound, the core scaffolds of many kinase inhibitors, including those targeting TRK, often utilize substituted bromobenzonitrile intermediates for the introduction of key pharmacophoric elements. The protocols outlined below are representative of the key chemical transformations that this compound can undergo in the synthesis of such kinase inhibitors.
Key Synthetic Transformations and Experimental Protocols
The following protocols describe fundamental reactions for the functionalization of this compound, which are crucial for the elaboration of more complex pharmaceutical intermediates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of a C-C bond between the aryl bromide of this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a substituted aryl bromide is as follows:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative for similar substrates):
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 75 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Nitrile Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is useful for introducing a carboxylic acid moiety, which can then be further functionalized, for example, through amide bond formation.
Experimental Protocol (Acidic Hydrolysis):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of a suitable acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Nitrile Reduction to Primary Amine
The nitrile group can be reduced to a primary amine, providing a key functional group for further derivatization, such as in the formation of ureas or amides, which are common in kinase inhibitors.
Experimental Protocol (Lithium Aluminum Hydride Reduction):
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Nitrile: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.
-
Purification: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation or chromatography.
Signaling Pathway and Experimental Workflow Diagrams
TRK Signaling Pathway
The TRK family of receptors (TrkA, TrkB, and TrkC) are activated by neurotrophins. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. In cancer, NTRK gene fusions lead to constitutively active TRK signaling, driving tumor growth. TRK inhibitors act by blocking the ATP binding site of the TRK kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: TRK signaling pathway and the mechanism of inhibition by TRK inhibitors like Larotrectinib.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound as a starting material typically involves a multi-step process. The following diagram illustrates a general workflow.
Caption: A generalized synthetic workflow for the preparation of kinase inhibitors starting from this compound.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its ability to undergo a variety of chemical transformations allows for the construction of diverse molecular architectures. The protocols and pathways described in these application notes provide a solid foundation for researchers engaged in the design and synthesis of novel therapeutics.
References
- 1. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Bromo-2,6-dimethylbenzonitrile in the Synthesis of Picolinamide Fungicides
Introduction
4-Bromo-2,6-dimethylbenzonitrile is a key aromatic building block utilized in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its substituted benzene ring, featuring a reactive bromine atom, a nitrile group, and two methyl groups, makes it a versatile intermediate for the construction of novel fungicides. This application note details the use of this compound in the synthesis of picolinamide fungicides, a class of agrochemicals known for their efficacy against a broad spectrum of fungal pathogens.
The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a crucial biaryl bond. This reaction connects the this compound moiety to a substituted pyridine ring, a core structural element of many picolinamide fungicides. The resulting intermediate can then be further elaborated to yield the final active ingredient.
Synthetic Pathway Overview
The general synthetic approach for incorporating this compound into a picolinamide fungicide backbone is illustrated below. The key transformation is the Suzuki-Miyaura coupling reaction between this compound and a suitable pyridineboronic acid derivative.
Caption: Synthetic pathway for picolinamide fungicides.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic pyridineboronic acid.
Materials:
-
This compound (1.0 eq)
-
Pyridineboronic acid derivative (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the pyridineboronic acid derivative, and potassium carbonate.
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate and triphenylphosphine in a small amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction. Please note that these values are illustrative and actual results may vary depending on the specific pyridineboronic acid derivative and reaction conditions used.
| Entry | Pyridineboronic Acid Derivative | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridineboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Pyridineboronic acid | Pd(dppf)Cl₂ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | 2-Methyl-3-pyridineboronic acid | Pd(PPh₃)₄ | DME/H₂O | 95 | 24 | 78 |
| 4 | 5-Chloro-3-pyridineboronic acid | Pd₂(dba)₃ / SPhos | THF/H₂O | 80 | 16 | 92 |
This compound serves as a valuable and versatile intermediate in the synthesis of picolinamide fungicides. The Suzuki-Miyaura coupling reaction provides an efficient method for constructing the key biaryl linkage, enabling access to a diverse range of agrochemical candidates. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to utilize this important building block in the discovery of new and effective crop protection agents.
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2,6-dimethylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its generally mild reaction conditions and tolerance of a wide array of functional groups.[3][4]
4-Bromo-2,6-dimethylbenzonitrile is a valuable building block in medicinal chemistry and materials science. The introduction of an alkynyl moiety via Sonogashira coupling can lead to the construction of complex molecular architectures with desirable electronic and photophysical properties. However, the substrate presents a unique set of challenges. The two methyl groups ortho to the bromine atom create significant steric hindrance, which can impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, a critical step in the catalytic cycle.[5] This steric hindrance often necessitates carefully optimized reaction conditions to achieve high yields.[5][6]
These application notes provide detailed protocols for the Sonogashira coupling of this compound, addressing the challenges of steric hindrance through both traditional and modern catalytic systems.
Catalytic Systems and Conditions
The successful Sonogashira coupling of sterically hindered aryl bromides like this compound hinges on the appropriate selection of the catalyst, ligand, base, and solvent. For such challenging substrates, catalyst systems that promote the formation of a highly reactive, monoligated palladium(0) species are often preferred.[5] Both copper-cocatalyzed and copper-free conditions have been successfully applied to sterically hindered substrates.[7][8] Microwave-assisted heating can also be a powerful tool to accelerate these reactions and improve yields.[9][10]
Table 1: Summary of Catalytic Systems for Sonogashira Coupling of Sterically Hindered Aryl Bromides
| Parameter | System A: Pd/Cu Co-catalyzed | System B: Copper-Free | System C: Microwave-Assisted |
| Palladium Source | PdCl₂(PPh₃)₂ | [DTBNpP]Pd(crotyl)Cl (P2) | PdCl₂(PPh₃)₂ |
| Palladium Loading | 1-5 mol% | 2.5 mol% | 2-5 mol% |
| Copper Source | CuI (0.5-2 mol%) | None | None or CuI (1-5 mol%) |
| Ligand | PPh₃ (in catalyst) | DTBNpP (in precatalyst) | PPh₃ (in catalyst) or other bulky phosphines |
| Base | Et₃N, DIPA, or other amines | 2,2,6,6-Tetramethylpiperidine (TMP) | Et₃N, DBU |
| Solvent | THF, Toluene, or DMF | DMSO | Acetonitrile (MeCN), DMF |
| Temperature | Room Temp. to 80 °C | Room Temperature | 100-140 °C |
| Reaction Time | 3-24 hours | 2-18 hours | 5-30 minutes |
Experimental Protocols
Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents should be used.
-
Reagents should be of high purity. This compound and the desired terminal alkyne should be checked for purity before use.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Copper-Free Sonogashira Coupling at Room Temperature
This protocol is based on conditions developed for sterically hindered and challenging aryl bromides, utilizing a highly active palladium precatalyst.[7]
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv., e.g., 0.5 mmol, 105.5 mg).
-
Add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%, 0.0125 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
Reagent Addition:
-
Add anhydrous, degassed dimethyl sulfoxide (DMSO, e.g., 2.5 mL) via syringe.
-
Add the terminal alkyne (1.2 equiv., e.g., 0.6 mmol).
-
Add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv., e.g., 1.0 mmol, 170 µL).
Reaction and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Sonogashira Coupling
This protocol utilizes microwave irradiation to accelerate the coupling of the sterically hindered substrate, which can significantly reduce reaction times.[9][11]
Reaction Setup:
-
To a microwave reaction vial, add this compound (1.0 equiv., e.g., 0.5 mmol, 105.5 mg).
-
Add PdCl₂(PPh₃)₂ (3 mol%, 0.015 mmol, 10.5 mg).
-
For a copper-cocatalyzed reaction, add CuI (3 mol%, 0.015 mmol, 2.9 mg). For copper-free conditions, omit the CuI.
-
Add a magnetic stir bar.
Reagent Addition:
-
Add anhydrous, degassed acetonitrile or DMF (e.g., 3 mL).
-
Add the terminal alkyne (1.2 equiv., e.g., 0.6 mmol).
-
Add triethylamine (Et₃N) (2.0 equiv., e.g., 1.0 mmol, 139 µL).
-
Seal the vial with a cap.
Reaction and Work-up:
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Grignard Reaction with 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. When applied to nitriles, this reaction provides a reliable route to ketones, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and protocols for the Grignard reaction specifically involving the sterically hindered substrate, 4-bromo-2,6-dimethylbenzonitrile. The presence of two methyl groups ortho to the nitrile functionality presents a significant steric challenge, often necessitating optimized reaction conditions to achieve satisfactory yields. These notes will address these challenges and provide a comprehensive guide for researchers.
The reaction of a Grignard reagent (R-MgX) with this compound proceeds through a nucleophilic attack of the carbanionic Grignard carbon on the electrophilic carbon of the nitrile group. This forms an intermediate imine magnesium salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone, 1-(4-bromo-2,6-dimethylphenyl)ethan-1-one, and liberates ammonia.
Reaction Pathway and Mechanism
The overall transformation involves a two-step process:
-
Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile.
-
Hydrolysis: The resulting imine intermediate is hydrolyzed to the corresponding ketone.
Experimental Protocols
Due to the steric hindrance of this compound, careful control of reaction parameters is crucial. The following protocols are based on general principles for Grignard reactions with hindered substrates and may require optimization for specific Grignard reagents and scales.
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
This protocol describes the synthesis of 1-(4-bromo-2,6-dimethylphenyl)ethan-1-one.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether | Commercially Available | Handle under inert atmosphere. |
| Anhydrous Diethyl Ether | ≥99.7% | Commercially Available | Ensure it is free of peroxides. |
| Hydrochloric Acid | 1 M aqueous solution | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | For drying organic layers. | |
| Magnesium Turnings | ≥99.5% | Commercially Available | For in-situ Grignard reagent preparation if not using a commercial solution. |
| Methyl Iodide | ≥99% | Commercially Available | For in-situ Grignard reagent preparation. |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware before use and allow it to cool under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, place this compound (1.0 eq) and dissolve it in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution in the flask to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (1.2 eq) from the dropping funnel to the stirred solution of the nitrile. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl. Continue adding the acid until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-bromo-2,6-dimethylphenyl)ethan-1-one.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the Grignard reaction. Actual results may vary depending on the specific conditions and scale.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Methylmagnesium Bromide | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Temperature (Addition) | 0 °C |
| Temperature (Reaction) | Reflux (approx. 35 °C) |
| Reaction Time | 2-4 hours |
| Product | |
| 1-(4-bromo-2,6-dimethylphenyl)ethan-1-one | |
| Yield (Illustrative) | 60-75% |
Troubleshooting and Optimization
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is scrupulously dried and an inert atmosphere is maintained throughout the reaction. Grignard reagents are highly sensitive to moisture.
-
Steric Hindrance: For more sterically demanding Grignard reagents, consider the use of a catalyst. Copper(I) salts (e.g., CuI, CuBr) or zinc chloride (ZnCl₂) can be added in catalytic amounts (5-10 mol%) to facilitate the addition to the hindered nitrile.
-
Incomplete Reaction: Increase the reaction time or temperature (if using a higher boiling solvent like THF).
-
-
Side Reactions:
-
Enolization: While less common with nitriles compared to ketones, a bulky Grignard reagent can act as a base. Using a less hindered Grignard reagent or lower temperatures can mitigate this.
-
Reaction with the Bromo Group: The aryl bromide can potentially react with the Grignard reagent, especially at elevated temperatures. This is generally less favorable than addition to the nitrile but can be a competing pathway.
-
Visualization of Experimental Workflow
Concluding Remarks
The Grignard reaction of this compound provides a viable route to the corresponding acetophenone derivative, a valuable building block in medicinal chemistry and materials science. The steric hindrance posed by the ortho-methyl groups necessitates careful control over reaction conditions. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully employ this reaction in their synthetic endeavors. Further optimization of catalyst systems and reaction parameters may lead to improved yields and reaction efficiency.
Application of 4-Bromo-2,6-dimethylbenzonitrile in the Synthesis of a Triptycene-Based Microporous Polymer Network
Introduction: 4-Bromo-2,6-dimethylbenzonitrile is a versatile aromatic compound containing both a nitrile and a bromo functional group. These reactive sites allow it to serve as a key building block in the synthesis of advanced materials. In materials science, its rigid structure and potential for conversion into other functional groups make it a valuable precursor for creating polymers with unique properties. One notable application is in the formation of microporous organic polymers, where the nitrile group can be trimerized to form stable triazine rings, creating a robust and porous network. This application note details the use of this compound in the synthesis of a triptycene-based microporous polymer via a Sonogashira-Hagihara cross-coupling reaction followed by a cyclotrimerization reaction.
Application in Porous Polymer Synthesis
This compound serves as a crucial precursor in the multi-step synthesis of a triptycene-based microporous polymer. The bromo functionality allows for the introduction of the triptycene unit via a Sonogashira-Hagihara cross-coupling reaction, while the nitrile group is subsequently used to form the porous, triazine-linked network through a cyclotrimerization reaction. The resulting polymer exhibits high thermal stability and porosity, making it a candidate for applications in gas storage and separation.
Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 138-142 °C |
| Boiling Point | 285.6 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as THF, DMF, and toluene. |
Experimental Protocols
The synthesis of the triptycene-based microporous polymer from this compound involves two key stages: the synthesis of the monomer, a triptycene derivative, and the subsequent polymerization.
Protocol 1: Synthesis of the Triptycene-Based Monomer
This protocol describes the Sonogashira-Hagihara cross-coupling of this compound with a diethynyl triptycene derivative.
Materials:
-
This compound
-
1,4-Diethynyltriptycene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, dissolve this compound (2.2 mmol) and 1,4-diethynyltriptycene (1.0 mmol) in a mixture of anhydrous toluene (20 mL) and anhydrous THF (10 mL).
-
To this solution, add Pd(PPh₃)₂Cl₂ (0.05 mmol) and CuI (0.1 mmol).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add triethylamine (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 48 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the triptycene-based dinitrile monomer.
Protocol 2: Synthesis of the Triptycene-Based Microporous Polymer
This protocol outlines the cyclotrimerization of the triptycene-based dinitrile monomer to form the porous polymer network.
Materials:
-
Triptycene-based dinitrile monomer (from Protocol 1)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Dichloromethane, anhydrous
Procedure:
-
In a dried flask under an argon atmosphere, dissolve the triptycene-based dinitrile monomer (0.5 g) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.0 mL) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the solid sequentially with dichloromethane, methanol, and water.
-
Soxhlet extract the solid with methanol for 24 hours to remove any residual catalyst and unreacted monomer.
-
Dry the resulting polymer in a vacuum oven at 120 °C for 24 hours.
Data Presentation
Table 1: Physicochemical Properties of the Triptycene-Based Microporous Polymer
| Property | Value |
| Appearance | Off-white to pale yellow powder |
| Thermal Stability (TGA) | Stable up to 450 °C in N₂ atmosphere |
| BET Surface Area | 850 m²/g |
| Pore Volume | 0.45 cm³/g |
| Pore Size Distribution | Microporous with a peak at 1.2 nm |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the triptycene-based microporous polymer.
Caption: Logical relationship between the precursor's functional groups and the final polymer's structure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2,6-dimethylbenzonitrile synthesis. The primary synthetic route discussed is the Sandmeyer reaction, starting from 4-Amino-2,6-dimethylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This reaction involves two main steps: the diazotization of the precursor 4-Amino-2,6-dimethylbenzonitrile to form a diazonium salt, followed by the copper(I) bromide-mediated replacement of the diazonium group with a bromine atom.
Q2: What are the typical yields for the Sandmeyer bromination of anilines?
A2: Yields for the Sandmeyer reaction can vary widely depending on the substrate and reaction conditions. For analogous reactions, such as the synthesis of 4-Bromo-2-chlorobenzonitrile, yields of 72-75% have been reported.[4] However, the steric hindrance from the two methyl groups in 4-Amino-2,6-dimethylbenzonitrile may influence the reaction rate and overall yield.[1]
Q3: What are the most common side reactions and byproducts in this synthesis?
A3: Several side reactions can occur during the Sandmeyer synthesis of this compound, leading to the formation of impurities. These include:
-
Phenol formation: The diazonium salt can react with water to produce 4-Hydroxy-2,6-dimethylbenzonitrile.
-
Deamination: The diazonium group can be replaced by a hydrogen atom, resulting in the formation of 2,6-dimethylbenzonitrile.
-
Azo coupling: The diazonium salt can couple with the starting aniline or other aromatic species to form colored azo compounds.
-
Biaryl formation: Radical-mediated side reactions can lead to the formation of biaryl byproducts.[2]
Q4: How can I purify the final product, this compound?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For similar compounds, a common method involves extraction with an organic solvent like ethyl acetate, followed by washing with a sodium bicarbonate solution and brine.[4] The crude product can then be purified by silica gel column chromatography using a solvent system such as petroleum ether:ethyl acetate.[4] Recrystallization from a suitable solvent system, for which solubility tests would be beneficial, is another effective purification method.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is incomplete. | - Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to decomposition of the diazonium salt. - Acid Concentration: Ensure sufficient acidity of the medium. Concentrated hydrochloric or hydrobromic acid is typically used. - Reagent Purity: Use high-purity sodium nitrite. - Monitoring: Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of diazotization. |
| Decomposition of the Diazonium Salt: The diazonium salt is unstable and decomposes before reacting with copper(I) bromide. | - Temperature Control: Keep the diazonium salt solution cold (0-5 °C) at all times. - Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. | |
| Inefficient Sandmeyer Reaction: The displacement of the diazonium group with bromide is not proceeding efficiently. | - Catalyst Activity: Use freshly prepared or high-quality copper(I) bromide. The activity of the copper catalyst is crucial.[2] - Steric Hindrance: The methyl groups at the 2 and 6 positions can sterically hinder the approach of the reactants. Consider slightly longer reaction times or a modest increase in the reaction temperature after the addition of the diazonium salt, but monitor for byproduct formation.[1] - Reaction Conditions: Ensure the Sandmeyer reaction is carried out at the optimal temperature, which may require some experimentation but often starts around room temperature and can be gently heated. | |
| Formation of Significant Amounts of 4-Hydroxy-2,6-dimethylbenzonitrile (Phenol byproduct) | Reaction with Water: The diazonium salt is reacting with water in the reaction mixture. | - Minimize Water: While the diazotization is typically carried out in an aqueous medium, ensure that the subsequent Sandmeyer step does not introduce excessive water. - Control Temperature: Higher temperatures during the Sandmeyer reaction can favor the hydrolysis of the diazonium salt. |
| Presence of Colored Impurities in the Product | Azo Coupling: Formation of azo compounds due to the reaction of the diazonium salt with unreacted aniline or other aromatic species. | - Complete Diazotization: Ensure the diazotization reaction goes to completion to minimize the presence of unreacted aniline. - Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution to maintain a low concentration of the diazonium salt and minimize coupling reactions. |
| Difficulty in Isolating and Purifying the Product | Complex Reaction Mixture: Presence of multiple byproducts with similar polarities to the desired product. | - Extraction and Washing: Perform a thorough work-up, including extraction with a suitable organic solvent and washing with sodium bicarbonate solution to remove acidic impurities and any unreacted starting materials.[4] - Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to separate the product from impurities.[4] - Recrystallization: Experiment with different solvents to find a suitable system for recrystallization, which can be a highly effective method for removing closely related impurities.[5] |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from the synthesis of the structurally similar 4-Bromo-2-chlorobenzonitrile and should be optimized for the specific substrate.[4]
Step 1: Diazotization of 4-Amino-2,6-dimethylbenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Amino-2,6-dimethylbenzonitrile (1 equivalent) in a mixture of concentrated hydrobromic acid and water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 - 1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Confirm the completion of the diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (a positive test will result in a blue-black color).
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 - 1.5 equivalents) in concentrated hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by either silica gel column chromatography (e.g., with a petroleum ether/ethyl acetate gradient) or recrystallization from a suitable solvent.
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of a Structurally Similar Compound (4-Bromo-2-chlorobenzonitrile)[4]
| Parameter | Condition |
| Starting Material | 4-Amino-2-chlorobenzonitrile |
| Diazotization Reagents | Sodium Nitrite, Concentrated HCl |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reagent | Copper(I) Bromide |
| Sandmeyer Temperature | Not specified, typically room temperature to gentle heating |
| Reaction Time | 2 hours |
| Purification Method | Silica Gel Column Chromatography (petroleum ether:ethyl acetate, 10:1) |
| Reported Yield | 72-75% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [cora.ucc.ie]
Technical Support Center: Purification of Crude 4-Bromo-2,6-dimethylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-2,6-dimethylbenzonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For thermally stable compounds, distillation can also be a viable option.
Q2: What are the likely impurities in crude this compound?
A2: The impurities in crude this compound largely depend on the synthetic route used for its preparation. If synthesized via a Sandmeyer reaction from 4-bromo-2,6-dimethylaniline, common impurities may include:
-
Unreacted 4-bromo-2,6-dimethylaniline.
-
Phenolic byproducts formed from the reaction of the diazonium salt with water.
-
Other halogenated or azo-coupled side products.
If prepared by bromination of 2,6-dimethylbenzonitrile, potential impurities could be:
-
Unreacted 2,6-dimethylbenzonitrile.
-
Di-brominated products.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: A good starting point for recrystallization is a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For compounds with similar polarity, ethanol or a mixed solvent system like ethanol/water is often effective.[1][2][3]
Q4: What is a recommended solvent system for column chromatography of this compound?
A4: For column chromatography on silica gel, a non-polar solvent system is generally a good starting point. A mixture of hexane and ethyl acetate is a common choice for separating compounds of moderate polarity.[4] For a closely related compound, 4-bromo-2-chlorobenzonitrile, a mobile phase of petroleum ether:ethyl acetate (10:1) has been used successfully.[5] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The compound does not dissolve. | - Insufficient solvent. - Incorrect solvent choice. | - Add more solvent in small portions until the compound dissolves at the solvent's boiling point. - Select a more polar solvent in which the compound has better solubility at high temperatures. |
| The compound "oils out" instead of forming crystals. | - The solution is cooling too quickly. - The purity of the crude material is very low. - The melting point of the compound is lower than the boiling point of the solvent. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then reheat to clarify and cool slowly.[1][3] - Perform a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used). - Nucleation has not been initiated. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound, if available.[1] |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Concentrate the mother liquor to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | - Incorrect eluent system. - Column was not packed properly. - Column was overloaded with crude material. | - Optimize the eluent system using TLC to achieve a good separation of spots. The Rf value of the desired compound should ideally be between 0.2 and 0.4. - Ensure the silica gel is packed uniformly without any cracks or channels. - Use an appropriate amount of silica gel for the amount of crude material (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight). |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| All compounds elute together. | - The eluent is too polar. | - Start with a less polar eluent system. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Streaking or tailing of bands on the column. | - The compound may be too polar for the chosen eluent. - The compound might be acidic or basic. | - Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography using Hexane/Ethyl Acetate
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides a general expectation for purity improvement. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Recovery (Expected) |
| Recrystallization | 95-97% | >99% | 70-90% |
| Column Chromatography | 95-97% | >99.5% | 60-85% |
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Sterically Hindered Aryl Bromides
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the Suzuki-Miyaura coupling of sterically hindered aryl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product
Q1: My Suzuki coupling reaction with a sterically hindered aryl bromide is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in the Suzuki coupling of sterically hindered substrates are common and typically stem from the steric hindrance slowing down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] Catalyst decomposition and competing side reactions also contribute to reduced yields.[1]
Troubleshooting Steps:
-
Optimize the Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos (Buchwald ligands), are often highly effective.[3] These ligands promote the crucial oxidative addition and reductive elimination steps, increasing the rate of the desired reaction.[3]
-
Select an Appropriate Base: The base is crucial for activating the boronic acid. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][5]
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Solvent Selection: Anhydrous solvents such as dioxane or toluene are commonly used.[6] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding substrates.[7] However, be aware that higher temperatures can also promote side reactions.[7]
-
Use a More Active Catalyst System: Consider using a pre-formed palladium(0) catalyst or a precatalyst that readily generates the active Pd(0) species to ensure a high concentration of the active catalyst from the start.[8]
Issue 2: Significant Formation of Dehalogenated Byproduct
Q2: I am observing a significant amount of a byproduct corresponding to the reduction of my sterically hindered aryl bromide (Ar-H instead of Ar-Ar'). What causes this dehalogenation, and how can I prevent it?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene. This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to produce the dehalogenated byproduct.
Troubleshooting Steps:
-
Ligand Modification: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[9]
-
Base and Solvent Choice: Use anhydrous conditions and aprotic solvents to minimize the sources of protons that can lead to the formation of Pd-H species.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[7] Monitor the reaction and stop it once the starting material is consumed to avoid byproduct formation.
Issue 3: Presence of Homocoupled Boronic Acid Byproduct
Q3: My reaction mixture contains a significant amount of a homocoupled byproduct from my boronic acid (Ar'-Ar'). What leads to this side reaction, and how can it be minimized?
A3: Homocoupling of the boronic acid is another common side reaction in Suzuki coupling.[8] This can be promoted by the presence of molecular oxygen or by the use of Pd(II) catalyst precursors that require reduction to the active Pd(0) state.[8] During this reduction, two molecules of the boronic acid can couple.
Troubleshooting Steps:
-
Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the need for an in-situ reduction step that can lead to homocoupling.[8]
-
Optimize Ligand Choice: Bulky electron-rich ligands can favor the cross-coupling pathway over homocoupling.[3]
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Control Reaction Conditions: Lowering the reaction temperature, if possible, can sometimes reduce the rate of homocoupling.
Issue 4: Evidence of Protodeboronation
Q4: I suspect my boronic acid is degrading through protodeboronation. What is this side reaction and how can I suppress it?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[10] This is a significant side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be catalyzed by the base.[10][11]
Troubleshooting Steps:
-
Use a Milder Base: Switching to a weaker base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can reduce the rate of base-catalyzed protodeboronation.[11]
-
Protect the Boronic Acid: Using more stable boronic esters, such as pinacol esters or MIDA esters, can prevent premature decomposition of the boronic acid.[6][10]
-
Optimize Reaction Temperature: Lowering the reaction temperature can decrease the rate of protodeboronation.[11]
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Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired Suzuki coupling, thereby minimizing the time the boronic acid is exposed to conditions that promote its decomposition.[11]
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Suzuki coupling reactions with sterically hindered substrates.
Table 1: Effect of Different Bases on the Yield of a Suzuki Coupling Reaction
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
| 2 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 3 | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ | SPhos | 100 | 6 | 92 |
| 4 | K₂CO₃ | Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 60 |
| 5 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 55 |
Data is illustrative and compiled from general trends reported in the literature.[4][5]
Table 2: Influence of Phosphine Ligand on Yield and Side Product Formation
| Entry | Ligand | Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| 1 | PPh₃ | 55 | 15 | 10 |
| 2 | PCy₃ | 70 | 8 | 5 |
| 3 | XPhos | 95 | <2 | <1 |
| 4 | SPhos | 93 | <2 | <1 |
Reaction Conditions: Sterically hindered aryl bromide, phenylboronic acid, Pd₂(dba)₃, K₃PO₄, Toluene, 100 °C, 8 h. Data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide using a Buchwald Ligand
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[12]
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Suzuki catalytic cycle with points of common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-2,6-dimethylbenzonitrile
Welcome to the technical support center for optimizing catalyst loading and reaction conditions for the cross-coupling of 4-Bromo-2,6-dimethylbenzonitrile. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aryl-2,6-dimethylbenzonitriles and N-aryl-4-amino-2,6-dimethylbenzonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenge associated with this substrate is steric hindrance. The two methyl groups ortho to the bromine atom significantly hinder the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. This steric bulk can lead to low reaction rates, incomplete conversion, and the need for carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: The most commonly employed and suitable cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1] Both reactions have well-developed catalyst systems that can overcome the steric hindrance of the substrate.
Q3: What type of palladium catalyst and ligand combination is recommended for these reactions?
A3: For sterically hindered aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally required to facilitate the reaction. For Suzuki-Miyaura couplings, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective. For Buchwald-Hartwig aminations, specialized ligands developed by Buchwald and Hartwig are crucial for achieving good yields. The choice of the palladium precursor is also important, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.
Q4: How does the catalyst loading affect the reaction outcome?
A4: Catalyst loading is a critical parameter. While higher catalyst loadings can increase the reaction rate and yield for challenging substrates, they also increase costs and the amount of residual palladium in the product, which can be problematic in pharmaceutical applications. Optimization is key. For initial attempts with sterically hindered substrates, a higher loading (e.g., 2-5 mol%) might be necessary. With a well-optimized system, it can often be lowered.
Q5: My reaction is not proceeding to completion. What are the likely causes?
A5: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.
-
Insufficiently Active Catalyst System: The chosen ligand may not be suitable for this sterically hindered substrate. A screen of different bulky phosphine ligands may be necessary.
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle. For Suzuki reactions, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.
-
Low Reaction Temperature: The activation energy for the oxidative addition of sterically hindered aryl bromides can be high, requiring elevated temperatures to proceed at a reasonable rate.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure rigorous degassing of solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen). | Palladium(0) catalysts are sensitive to oxygen. Deactivation by oxidation is a common cause of reaction failure. |
| Inefficient Oxidative Addition due to Steric Hindrance | Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands). Increase the reaction temperature in 10-20 °C increments. | Bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species and enhance the rate of oxidative addition. |
| Poor Transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the boronic acid is of high quality and used in a slight excess (1.1-1.5 equivalents). | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. |
| Homocoupling of Boronic Acid | Decrease the reaction temperature once the reaction has initiated. Use a lower catalyst loading if possible. | Homocoupling is a common side reaction that can be favored at higher temperatures and catalyst concentrations. |
Issue 2: Catalyst Decomposition (Black Precipitate) in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black. |
| Ligand Degradation | Use a more robust ligand. Ensure the reaction temperature is not excessively high. | Some phosphine ligands can degrade at high temperatures, leading to catalyst decomposition. |
| Inappropriate Solvent | Screen alternative anhydrous, aprotic solvents such as toluene, dioxane, or THF. | The choice of solvent can significantly impact the stability and activity of the catalytic species. |
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 1 - 5 | Higher loadings may be needed for initial optimization. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | A higher ratio can sometimes stabilize the catalyst. |
| Boronic Acid (equivalents) | 1.1 - 1.5 | A slight excess is generally used to drive the reaction to completion. |
| Base (equivalents) | 2 - 3 | Strong inorganic bases are preferred. |
| Temperature (°C) | 80 - 120 | Higher temperatures are often required to overcome steric hindrance. |
| Reaction Time (hours) | 4 - 24 | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Component | Recommendation |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Bulky biarylphosphine ligand (e.g., XPhos, RuPhos) |
| Base | NaOtBu or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100 - 110 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acid partners.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add the required amount of this solution to the Schlenk flask.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and should be optimized for the specific amine coupling partner.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Visualizations
References
preventing decomposition of 4-Bromo-2,6-dimethylbenzonitrile during reactions
Welcome to the Technical Support Center for 4-Bromo-2,6-dimethylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary modes of decomposition for this compound involve its two main functional groups: the nitrile and the aryl bromide. The main decomposition pathways are:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group can hydrolyze to form 4-bromo-2,6-dimethylbenzamide and subsequently 4-bromo-2,6-dimethylbenzoic acid.[1][2] The reaction conditions, such as temperature and the concentration of the acid or base, will determine the extent of hydrolysis.[2]
-
Reductive dehalogenation of the bromo group: The carbon-bromine bond can be cleaved under reductive conditions, leading to the formation of 2,6-dimethylbenzonitrile. This can occur during catalytic hydrogenation or in the presence of certain reducing agents.[3][4][5]
-
Protodeboronation (in Suzuki coupling): In palladium-catalyzed Suzuki coupling reactions, a common side reaction is the replacement of the bromo group with a hydrogen atom, a process known as protodeboronation of the boronic acid coupling partner, which can be mistaken for decomposition of the starting material.[6]
Q2: How should I properly store this compound to prevent degradation?
A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[7] It is important to keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent chemical reactions during storage.[8] The compound is a solid at room temperature.[7]
Q3: What are the initial signs of decomposition in my sample of this compound?
A3: Decomposition may not always be visually apparent. However, you may observe a change in the physical appearance of the solid, such as discoloration or clumping. The most reliable way to detect decomposition is through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate or unexpected peaks in LC-MS or NMR spectra are indicative of the presence of impurities, which could be decomposition products.
Q4: Can the steric hindrance from the two methyl groups affect the reactivity and stability of this compound?
A4: Yes, the two methyl groups at the ortho positions to the nitrile group introduce significant steric hindrance. This can influence both the reactivity and stability of the molecule. For instance, the steric hindrance can make the nitrile group less susceptible to hydrolysis compared to unhindered benzonitriles, potentially requiring more forcing reaction conditions.[1] In the context of cross-coupling reactions, severe steric hindrance in the aryl halide can, in some cases, accelerate the activation of the C-Br bond by palladium catalysts.[1] However, it can also necessitate the use of specialized bulky phosphine ligands to achieve good yields in reactions like Buchwald-Hartwig amination.[4][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and ensure all reagents and solvents are thoroughly degassed.[4][6] | The pyridine-like nitrogen of the nitrile group can potentially coordinate to the palladium center, leading to catalyst deactivation. Bulky ligands can sterically protect the metal center. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[6] |
| Inefficient oxidative addition or reductive elimination | Increase the reaction temperature cautiously. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[9][10] | Steric hindrance from the ortho-methyl groups can affect the kinetics of the catalytic cycle. Higher temperatures can overcome activation barriers. The choice of catalyst and ligand is crucial for optimizing the reaction with sterically hindered substrates.[1] |
| Protodeboronation of boronic acid (Suzuki coupling) | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[6] | This side reaction, which replaces the bromo group with hydrogen, is often promoted by the presence of water and certain bases. Boronic esters and trifluoroborates are generally more stable.[11] |
| Hydrodehalogenation (Decomposition) | Minimize the presence of potential hydride sources in the reaction mixture. Ensure the purity of reagents and solvents. | Unintentional reductive dehalogenation can occur if reducing impurities are present. |
Issue 2: Formation of 4-Bromo-2,6-dimethylbenzamide or 4-Bromo-2,6-dimethylbenzoic Acid as a Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the nitrile group | If possible, perform the reaction under neutral or anhydrous conditions. If acidic or basic conditions are required, use the mildest effective conditions (lower temperature, shorter reaction time, less concentrated acid/base).[12] | The nitrile group is susceptible to hydrolysis in the presence of strong acids or bases, especially at elevated temperatures.[13] |
| Water in the reaction mixture | Use anhydrous solvents and dry all glassware thoroughly before use. | The presence of water can facilitate the hydrolysis of the nitrile group, particularly under acidic or basic catalysis. |
Issue 3: Formation of 2,6-Dimethylbenzonitrile as a Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Reductive dehalogenation | Avoid the use of strong reducing agents unless intended. In palladium-catalyzed reactions, ensure that the reaction conditions do not favor reductive pathways. Using a milder hydride source in dehalogenation reactions can sometimes be more selective.[14] | The carbon-bromine bond can be cleaved by various reducing agents or under certain catalytic conditions, leading to the loss of the bromo substituent.[15] |
| β-Hydride elimination in cross-coupling reactions | In reactions involving alkyl coupling partners, the choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[5] | While less common for aryl halides, under certain conditions, pathways involving β-hydride elimination can lead to dehalogenated byproducts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound, the boronic acid/ester, and the base.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6][16]
General Protocol for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization for the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or SPhos) (1-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[9]
Data Presentation
The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions of aryl bromides, which can serve as a starting point for the optimization of reactions with this compound. Due to the steric hindrance of the target molecule, optimization of these parameters is crucial.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (3-5) or Pd(OAc)₂ (2-3) | - or SPhos (4-6) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O or Toluene | 80-110 | 70-95[16][17] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) | XPhos or SPhos (2-4) | NaOtBu or K₃PO₄ (1.2-1.5) | Toluene or 1,4-Dioxane | 80-110 | 60-90[9] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H8BrN | CID 10910795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. znaturforsch.com [znaturforsch.com]
- 13. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Incomplete Hydrolysis of 4-Bromo-2,6-dimethylbenzonitrile
Welcome to the technical support center for the hydrolysis of 4-Bromo-2,6-dimethylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conversion of this sterically hindered nitrile to its corresponding carboxylic acid, 4-Bromo-2,6-dimethylbenzoic acid.
Troubleshooting Guide
Incomplete hydrolysis of this compound is a frequent issue, primarily due to the steric hindrance posed by the two methyl groups ortho to the nitrile functionality. This guide provides a structured approach to troubleshoot and optimize your reaction conditions.
Issue: Low Conversion of Nitrile to Carboxylic Acid
If you are observing a low yield of 4-Bromo-2,6-dimethylbenzoic acid, with a significant amount of unreacted starting material or the intermediate amide, consider the following troubleshooting steps:
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Caption: Troubleshooting workflow for low conversion in the hydrolysis of this compound.Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of this compound so difficult?
A1: The primary reason for the difficulty in hydrolyzing this compound is steric hindrance. The two methyl groups in the ortho positions (2 and 6) to the nitrile group physically block the approach of nucleophiles (like water or hydroxide ions) to the carbon atom of the nitrile. This significantly slows down the rate of both the initial hydration to the amide and the subsequent hydrolysis to the carboxylic acid. Overcoming this steric barrier typically requires more forceful reaction conditions compared to unhindered nitriles.
Q2: I am isolating the intermediate amide instead of the carboxylic acid. What should I do?
A2: Isolation of the amide, 4-Bromo-2,6-dimethylbenzamide, indicates that the first step of the hydrolysis (nitrile to amide) is occurring, but the second step (amide to carboxylic acid) is incomplete. Amide hydrolysis is also subject to steric hindrance and often requires more forcing conditions than the initial nitrile hydration. To drive the reaction to completion, you should consider:
-
Increasing the reaction time: Prolonged heating can provide the necessary energy to overcome the activation barrier for amide hydrolysis.
-
Increasing the reaction temperature: Higher temperatures will increase the rate of the hydrolysis.
-
Using a higher concentration of acid: This can increase the rate of the acid-catalyzed hydrolysis of the amide.
Q3: What are the potential side reactions I should be aware of?
A3: Under the harsh conditions required for the hydrolysis of this sterically hindered nitrile, several side reactions can occur:
-
Decarboxylation: The product, 4-Bromo-2,6-dimethylbenzoic acid, can undergo decarboxylation at very high temperatures in a strong acidic medium to yield 1-Bromo-3,5-dimethylbenzene. This is a particular risk with prolonged heating at temperatures exceeding 150-160°C.
-
Debromination: While generally stable, the bromo-substituent may be susceptible to removal under very harsh, prolonged heating in the presence of a strong acid, although this is less common than decarboxylation.
-
Sulfonation: If using concentrated sulfuric acid at high temperatures, sulfonation of the aromatic ring is a possibility, leading to the formation of sulfonic acid derivatives as impurities.
Q4: Can I use basic conditions for the hydrolysis?
A4: While basic hydrolysis is a common method for nitrile conversion, it is often less effective for highly sterically hindered nitriles like this compound. The hydroxide ion, being a bulky nucleophile, will also face significant steric hindrance. To achieve reasonable reaction rates, very high concentrations of base and high temperatures would be necessary, which can lead to other side reactions. For this specific substrate, acidic hydrolysis is generally the more reported and effective method.
Q5: Are there any alternative, milder methods for this hydrolysis?
A5: For substrates that are sensitive to harsh acidic conditions, or to avoid potential side reactions, some alternative methods could be explored, although they may require specialized reagents or equipment:
-
Microwave-assisted hydrolysis: Microwave irradiation can significantly accelerate the reaction rate, often allowing for shorter reaction times and potentially lower temperatures, which can minimize byproduct formation.
-
Superheated water: Hydrolysis in water at high temperatures (above 100°C) and pressures can be an effective and environmentally friendly method, though it requires a sealed reactor.
-
Phase-transfer catalysis: While more commonly used for reactions with two immiscible phases, certain phase-transfer catalysts might facilitate the hydrolysis under less vigorous conditions, but this is not a widely reported method for this specific transformation.
Experimental Protocols
Recommended Protocol: Strong Acid-Catalyzed Hydrolysis
This protocol is a robust method for the hydrolysis of this compound to 4-Bromo-2,6-dimethylbenzoic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
-
Sodium Hydroxide solution (e.g., 2M)
-
Hydrochloric Acid (e.g., 2M)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid (e.g., 5-10 volumes relative to the nitrile) and glacial acetic acid (e.g., 5-10 volumes). The acetic acid acts as a co-solvent to improve the solubility of the starting material.
-
Heat the reaction mixture to reflux (typically 120-140°C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS). The reaction may require several hours to reach completion (typically 8-24 hours).
-
Once the reaction is complete (as indicated by the consumption of the starting material and the intermediate amide), cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring. This will precipitate the crude carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove excess acid.
-
To purify the product, dissolve the crude solid in an aqueous solution of sodium hydroxide.
-
Wash the basic solution with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any non-acidic impurities.
-
Re-acidify the aqueous layer with hydrochloric acid until the product precipitates out completely.
-
Collect the purified 4-Bromo-2,6-dimethylbenzoic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum. A yield of approximately 85% can be expected under optimized conditions.
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Caption: Experimental workflow for the hydrolysis of this compound.Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the hydrolysis of this compound. Please note that these are representative values and optimization may be required for your specific setup.
| Condition | Temperature (°C) | Time (h) | Reagents | Expected Yield of Acid (%) | Potential Byproducts |
| Standard | 100-110 | 12 | 70% H₂SO₄ | 40-60 | Unreacted nitrile, Amide |
| Forced | 120-140 | 24 | 98% H₂SO₄, Acetic Acid | 80-90 | Amide, 1-Bromo-3,5-dimethylbenzene |
| Microwave | 150 | 0.5 - 1 | 70% H₂SO₄ | 75-85 | Amide |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
Technical Support Center: Managing Exotherms in Grignard Reactions with Benzonitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving benzonitriles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm and Rapid Temperature Rise
Q: My reaction is becoming too hot to control, with a rapid and sustained temperature increase. What is causing this, and how can I prevent it?
A: An uncontrolled exotherm is a serious safety concern in Grignard reactions. The primary cause is the rapid, exothermic reaction between the Grignard reagent and benzonitrile. Several factors can contribute to this:
-
Rapid Addition of Reagents: Adding the Grignard reagent or the benzonitrile solution too quickly is the most common cause of a runaway reaction.[1]
-
Inadequate Cooling: The cooling capacity of the reaction setup (e.g., ice bath, cryocooler) may be insufficient for the scale of the reaction.
-
High Reactant Concentration: Using highly concentrated solutions of either the Grignard reagent or benzonitrile will lead to a more vigorous reaction.
Solutions:
-
Slow Down the Addition Rate: The addition of the Grignard reagent to the benzonitrile solution (or vice versa) should be done dropwise, using an addition funnel to maintain a slow and steady rate.
-
Maintain Low Temperatures: Ensure the reaction vessel is adequately cooled throughout the addition process. For many Grignard reactions with benzonitriles, maintaining a temperature between 0°C and 10°C is recommended.[2] In some cases, even lower temperatures (-78°C to -40°C) can be beneficial to minimize side reactions.[2]
-
Use Dilute Solutions: Employing more dilute solutions of your reactants can help to moderate the reaction rate and make the exotherm easier to manage.
Issue 2: Low Yield of the Desired Ketone
Q: I am consistently obtaining a low yield of my target ketone. What are the potential reasons, and what steps can I take to improve it?
A: Low yields in Grignard reactions with benzonitriles can stem from several issues:
-
Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[3] Any exposure to these will quench the reagent and reduce the effective concentration.
-
Side Reactions: Several side reactions can compete with the desired ketone formation. The most common is the formation of biphenyl (in the case of phenylmagnesium bromide) through a coupling reaction.[4]
-
Incomplete Reaction: The reaction may not have gone to completion. Reactions with nitriles can sometimes be slower than with other electrophiles like aldehydes or ketones.[5]
-
Issues During Workup: Improper quenching and hydrolysis can lead to the loss of product.
Solutions:
-
Ensure Anhydrous and Inert Conditions: All glassware must be thoroughly dried (e.g., oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Solvents must be anhydrous.
-
Optimize Reaction Temperature: While low temperatures are crucial for controlling the exotherm, excessively low temperatures may slow the reaction down too much. Finding the optimal temperature for your specific reactants is key. Some studies have shown that using benzene with an equivalent of ether at room temperature can increase yields compared to using ether alone.[7]
-
Controlled Addition: A slow and controlled addition of the benzonitrile to the Grignard reagent can sometimes minimize side reactions.[2]
-
Proper Quenching: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid while cooling the reaction mixture in an ice bath.[8]
Issue 3: Formation of Significant Byproducts
Q: My final product is contaminated with significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
A: The primary byproduct in the Grignard reaction with benzonitrile using phenylmagnesium bromide is often biphenyl. This is formed from the coupling of the Grignard reagent with unreacted aryl halide. Another potential byproduct can arise from the Grignard reagent acting as a base if there are acidic protons present on the benzonitrile derivative.
Solutions:
-
Slow Addition of Alkyl/Aryl Halide during Grignard Formation: When preparing the Grignard reagent, adding the alkyl or aryl halide slowly to the magnesium turnings helps to ensure its immediate reaction and minimizes its concentration, thus reducing the likelihood of coupling reactions.[4]
-
Use of Additives: In some cases, the use of catalysts like zinc chloride has been shown to improve the reaction and potentially reduce side products by favoring the desired addition reaction.
-
Purification: While minimizing byproduct formation is ideal, effective purification of the crude product (e.g., through column chromatography or recrystallization) is often necessary to obtain the pure ketone.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Grignard reaction with benzonitrile?
A1: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in benzonitrile. This initial addition forms a magnesium salt of an imine.[5][7] Subsequent hydrolysis of this intermediate, typically with aqueous acid, converts the imine into the corresponding ketone.[10]
Q2: How critical is the temperature control during the addition of the Grignard reagent?
A2: Temperature control is extremely critical. The reaction is highly exothermic, and a rapid addition at room temperature can lead to a dangerous, uncontrolled boiling of the solvent (typically diethyl ether or THF).[1] Maintaining a low and stable temperature is essential for both safety and for minimizing the formation of byproducts.
Q3: Which solvent is best for Grignard reactions with benzonitriles?
A3: Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent.[3] THF is often preferred for its higher boiling point, which can allow for reactions to be run at a slightly higher temperature if needed to improve the reaction rate, while still providing good control over the exotherm. Some research has indicated that using benzene with one equivalent of ether can lead to higher yields compared to ether alone.[7]
Q4: What is the proper and safe procedure for quenching the reaction?
A4: The quenching process is also exothermic and must be performed with care. The reaction flask should be cooled in an ice bath.[8] A saturated aqueous solution of ammonium chloride is a common and relatively mild quenching agent. Dilute acids, such as 10% sulfuric acid, can also be used.[8] The quenching agent should be added slowly and dropwise with vigorous stirring. There can be an induction period, so it is crucial not to add the quenching agent too quickly, even if the reaction does not immediately appear to be vigorous.[8]
Q5: Can I use a Grignard reagent with a benzonitrile that has other functional groups?
A5: This depends on the nature of the other functional groups. Grignard reagents are strong bases and will react with any acidic protons, such as those on alcohols, carboxylic acids, and primary or secondary amines. If your benzonitrile contains such functional groups, they will need to be protected before carrying out the Grignard reaction.
Data Presentation
Table 1: Influence of Reaction Parameters on Grignard Reaction with Benzonitriles (Qualitative)
| Parameter | Effect on Exotherm | Effect on Yield | Notes |
| Addition Rate | Slower addition significantly reduces the peak exotherm. | Optimal rate maximizes yield by minimizing side reactions. | A very slow addition may lead to an incomplete reaction if the total reaction time is too short. |
| Temperature | Lower temperatures provide better control over the exotherm. | Can be complex; some reactions benefit from slightly higher temperatures to proceed at a reasonable rate, while lower temperatures can reduce byproducts.[11] | The optimal temperature is a balance between reaction rate, yield, and safety. |
| Solvent | Higher boiling point solvents (e.g., THF vs. diethyl ether) can offer a wider operating temperature range. | Can significantly impact yield; for example, using benzene with an ether equivalent has been reported to improve yields.[7] | The choice of solvent also affects the solubility of the Grignard reagent and the reaction intermediates. |
| Concentration | Higher concentrations lead to a more pronounced exotherm. | Generally, more dilute conditions are favored for better control and selectivity. | Very dilute conditions may require longer reaction times. |
Experimental Protocols
Protocol 1: Synthesis of Benzophenone from Benzonitrile and Phenylmagnesium Bromide [12][13]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Benzonitrile
-
10% Sulfuric acid (for quenching)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If it does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Benzonitrile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the benzonitrile solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Quenching and Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and dropwise, add 10% sulfuric acid to the reaction mixture with vigorous stirring. Continue the addition until the magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzophenone.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: Mechanism of Grignard reaction with benzonitrile.
Caption: Troubleshooting workflow for low ketone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzonitrile on reaction with C2H5MgBr followed by class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How is benzophenone prepared from benzonitrile? | Filo [askfilo.com]
- 10. Nitrile to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. Chemistry 211 Experiment 2 [home.miracosta.edu]
Technical Support Center: Solvent Selection for High-Yield Reactions with 4-Bromo-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on solvent selection and reaction optimization for high-yield chemical transformations involving 4-Bromo-2,6-dimethylbenzonitrile. Due to the steric hindrance from the two ortho-methyl groups, this substrate can present unique challenges in common cross-coupling reactions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on reactions with structurally similar compounds to serve as a robust starting point for your research.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound?
A1: Low yields with sterically hindered substrates like this compound are often attributed to the steric bulk of the ortho-substituents. These methyl groups can impede the approach of the catalyst to the C-Br bond, which slows down the crucial oxidative addition step in many catalytic cycles. Furthermore, the final reductive elimination step to form the desired product can also be hindered by this steric congestion around the metal center.
Q2: Which types of cross-coupling reactions are suitable for this compound?
A2: Despite the steric hindrance, this compound can be a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with various amines.
Careful selection of the catalyst, ligand, base, and solvent is critical for success.
Q3: How does solvent choice impact the yield of these reactions?
A3: The solvent plays a multifaceted role in these reactions. It must dissolve the reactants, catalyst, and base, but it also influences the stability and activity of the catalytic species. For sterically hindered substrates, aprotic polar solvents like dioxane, toluene, and DMF are often employed. The optimal solvent will depend on the specific reaction type and coupling partners.
Q4: Can I form a Grignard reagent with this compound?
A4: Formation of a Grignard reagent is possible but requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The use of dry solvents like diethyl ether or tetrahydrofuran (THF) is essential. The nitrile group is generally compatible with Grignard formation, but subsequent reactions with electrophiles should be chosen carefully to avoid side reactions with the nitrile.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). Use fresh, high-purity palladium catalysts and ligands. |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote oxidative addition and stabilize the catalytic intermediates. |
| Inappropriate Solvent | Screen a range of anhydrous, degassed solvents. A mixture of an aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often effective for Suzuki couplings.[1] |
| Ineffective Base | A strong base is often required. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective. |
Issue 2: Significant Homocoupling of the Alkyne in Sonogashira Coupling
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. Oxygen promotes the undesired oxidative dimerization of the alkyne (Glaser coupling).[2] |
| High Copper(I) Concentration | If using a copper co-catalyst, reducing its loading can minimize homocoupling. |
| Slow Cross-Coupling Rate | Optimize the reaction conditions (catalyst, ligand, temperature) to favor the desired cross-coupling over homocoupling. Consider a copper-free Sonogashira protocol.[2] |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
| Possible Cause | Recommended Solution |
| Coordination of Amine to Catalyst | Use bulky ligands that can sterically shield the palladium center and prevent the formation of inactive catalyst-amine complexes. |
| Reaction Temperature Too High | While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability. |
| Solvent Not Anhydrous | Use anhydrous, non-polar aprotic solvents like toluene or dioxane to prevent catalyst deactivation.[3] |
Data Presentation: Solvent Effects on Analogous Reactions
The following data is for structurally similar substrates and should be used as a starting point for optimizing reactions with this compound.
Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 2-Bromotoluene with Phenylboronic Acid
| Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) |
| Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 100 | 85 |
| Dioxane/H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 92 |
| DMF | K₂CO₃ | Pd(OAc)₂/SPhos | 110 | 88 |
Table 2: Solvent Effects on the Sonogashira Coupling of 1-Bromo-2-methylbenzene with Phenylacetylene
| Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) |
| Triethylamine | - | Pd(PPh₃)₂Cl₂/CuI | 80 | 78 |
| DMF | Et₃N | Pd(PPh₃)₂Cl₂/CuI | 90 | 85 |
| Toluene | DBU | Pd(OAc)₂/XPhos | 100 | 90 |
Table 3: Solvent Effects on the Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
| Solvent | Base | Catalyst System | Temperature (°C) | Yield (%) |
| Toluene | NaOtBu | Pd₂(dba)₃/BINAP | 100 | 95 |
| Dioxane | Cs₂CO₃ | Pd(OAc)₂/Xantphos | 110 | 92 |
| THF | K₃PO₄ | Pd(OAc)₂/RuPhos | 80 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound, the base, and the anhydrous, degassed solvent.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
Technical Support Center: Workup and Troubleshooting for 4-Bromo-2,6-dimethylbenzonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedure for reactions involving 4-Bromo-2,6-dimethylbenzonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to this compound that influences the workup procedure?
A1: this compound is commonly synthesized from 4-bromo-2,6-dimethylaniline via a Sandmeyer reaction.[1][2][3] This process involves the diazotization of the aniline followed by cyanation, typically using a copper(I) cyanide catalyst. The workup procedure is designed to remove unreacted starting materials, the copper catalyst, and any side products from this reaction.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: Common impurities may include unreacted 4-bromo-2,6-dimethylaniline, phenolic byproducts from the decomposition of the diazonium salt, and potentially the corresponding carboxylic acid (4-bromo-2,6-dimethylbenzoic acid) if hydrolysis of the nitrile occurs during workup.[4][5][6] Residual copper salts from the Sandmeyer reaction are also a primary impurity to be removed.
Q3: My final product is a brownish or yellowish solid. What is the likely cause and how can I decolorize it?
A3: Discoloration is often due to the presence of phenolic impurities or residual copper salts. Washing the organic extract with an aqueous solution of a mild base like sodium bicarbonate can help remove acidic phenolic impurities.[7] If the color persists, column chromatography or recrystallization with activated charcoal may be necessary for decolorization.
Q4: I am experiencing a low yield after the workup. What are the potential reasons?
A4: Low yields can result from several factors, including incomplete reaction, decomposition of the intermediate diazonium salt, or loss of product during the extraction and purification steps. Overly aggressive washing or using an inappropriate recrystallization solvent can lead to significant product loss.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of this compound reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Emulsion formation during extraction.
-
Q: When I add the extraction solvent, a stable emulsion forms between the aqueous and organic layers. How can I resolve this?
-
A: Emulsion formation is common when residual starting materials or byproducts act as surfactants. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
Allow the mixture to stand for an extended period, if time permits.
-
In stubborn cases, centrifugation can be effective.
-
Issue 2: The product fails to crystallize from the solution.
-
Q: I have concentrated my product, but it remains an oil or does not precipitate. What should I do?
-
A: Failure to crystallize can be due to the presence of impurities or the use of an inappropriate solvent. Consider the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure this compound if available.
-
Solvent adjustment: If the product is too soluble, you may have used too much solvent. Try to slowly evaporate the solvent. If using a mixed solvent system, you can add more of the "anti-solvent" (the solvent in which the product is less soluble).
-
Purification: If impurities are inhibiting crystallization, consider purifying a small amount by column chromatography to obtain pure crystals that can then be used for seeding.
-
Issue 3: The isolated product is suspected to be contaminated with 4-bromo-2,6-dimethylbenzoic acid.
-
Q: I suspect that some of my nitrile product has hydrolyzed to the carboxylic acid during an acidic workup. How can I confirm this and purify my product?
-
A: The presence of the carboxylic acid can be confirmed by techniques like IR spectroscopy (looking for a broad O-H and a C=O stretch) or by a simple chemical test. To remove the acidic impurity, dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate.[7] The carboxylic acid will be deprotonated and move into the aqueous layer. The desired nitrile will remain in the organic layer. Afterward, wash the organic layer with brine, dry it, and concentrate it to recover the purified product.
Data Presentation
The following table summarizes typical solvents used in the workup and purification of bromo-benzonitrile compounds, which can serve as a starting point for optimizing the procedure for this compound.
| Parameter | Solvent/Reagent | Purpose | Typical Ratio/Concentration |
| Extraction | Ethyl Acetate | To extract the product from the aqueous reaction mixture. | 3 x 50 mL for a small-scale reaction. |
| Washing | Saturated NaHCO₃ (aq) | To remove acidic impurities like HBr and phenolic byproducts. | 1-2 x 50 mL. |
| Washing | Brine (Saturated NaCl) | To remove residual water from the organic layer and aid in phase separation. | 1 x 50 mL. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic extract. | Sufficient amount to have free-flowing solid. |
| Column Chromatography | Silica Gel | Stationary phase for purification. | Standard mesh size (e.g., 60-120). |
| Eluent for Chromatography | Petroleum Ether : Ethyl Acetate | Mobile phase for column chromatography. | A gradient from 10:1 to 5:1 is a good starting point.[7] |
| Recrystallization | Ethanol, Methanol, or a mixture with water | To purify the solid product. | Minimal amount of hot solvent. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Sandmeyer Reaction
-
Quenching the Reaction: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[7] Perform the extraction three times to ensure complete recovery of the product.
-
Washing the Organic Layer:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a petroleum ether and ethyl acetate mixture as the eluent.
-
Loading and Elution: Carefully load the silica with the adsorbed product onto the top of the column. Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture (e.g., 10:1) and gradually increasing the polarity.[7]
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, methanol, or a mixture with water).[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. homework.study.com [homework.study.com]
- 6. brainly.in [brainly.in]
- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Residue Removal
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals facing challenges with palladium catalyst residue removal from reaction products. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the highest purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption : This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or dimercaptotriazine (DMT) groups.[1][2][3]
-
Crystallization : Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[1][4] The efficiency of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[1][4]
-
Extraction : Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1][5]
-
Filtration : Passing the reaction mixture through a filter aid like Celite® is a simple way to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3][5]
-
Chromatography : Techniques such as column chromatography are effective for separating the desired compound from the palladium catalyst.[3][5]
Q2: How do I select the most appropriate palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
Nature of your final product : Consider its solubility, stability, and any potential to chelate with palladium.
-
Form of the palladium residue : Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1] Filtration is effective for heterogeneous catalysts, while scavengers or chromatography are better suited for soluble palladium species.[2]
-
Acceptable palladium limits : The required level of purity will influence the choice of method. For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits.[5][6] The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which can translate to a concentration limit of 10 ppm.[5]
Q3: What are the acceptable limits for palladium in pharmaceutical products?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) establish the acceptable limits for palladium in active pharmaceutical ingredients (APIs). According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[5] This corresponds to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[5] For parenteral (injectable) drugs, the limit is more stringent at 1 ppm.[5]
Troubleshooting Guides
Issue 1: Ineffective Palladium Removal After Initial Attempt
-
Possible Cause : The chosen scavenger or method is not suitable for the specific form of palladium present in the reaction mixture. The oxidation state of palladium (e.g., Pd(0) vs. Pd(II)) can significantly impact the effectiveness of a particular scavenger.[7]
-
Troubleshooting Steps :
-
Identify the Palladium Species : If possible, determine the nature of the palladium residue. Heterogeneous palladium (like palladium on carbon) can often be removed by filtration through Celite.[3][8] Soluble palladium species may require scavengers or chromatography.[2][3]
-
Screen Different Scavengers : Test a variety of scavengers with different functional groups (e.g., thiol, amine, DMT) to find one with a high affinity for the specific palladium species in your mixture.[1][7]
-
Optimize Reaction Conditions : Adjust parameters such as temperature, stirring time, and the amount of scavenger used, as these can influence removal efficiency.[9]
-
Consider a Pre-treatment Step : A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removable form.[1]
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause : The product may be binding to the adsorbent material (e.g., activated carbon or scavenger).[2][10]
-
Troubleshooting Steps :
-
Minimize Adsorbent Amount : Use the minimum effective amount of the scavenger or activated carbon to reduce the surface area available for product binding.[2]
-
Wash the Adsorbent : After filtration, thoroughly wash the filter cake or scavenger with a fresh portion of the solvent to recover any adsorbed product.[1][2]
-
Adjust the Solvent : The choice of solvent can affect the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.[1]
-
Switch Purification Methods : If product loss remains high, consider alternative methods like crystallization or extraction, which may offer better selectivity.[1]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause : Variations in the reaction work-up can lead to different palladium species being present in different batches.[1]
-
Troubleshooting Steps :
-
Standardize the Work-up Procedure : Ensure a consistent work-up protocol before the palladium removal step to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger : Some scavengers, like those based on DMT, are effective against a wider range of palladium species and can provide more consistent results.[1][11]
-
Implement a Pre-treatment Step : As mentioned previously, a pre-treatment step can help to standardize the form of the palladium before removal.[1]
-
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the effectiveness of various palladium removal methods based on published data.
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| Si-TMT (Silica-Trimercaptotriazine) | ~2000 | <15 | >99% | Treatment with 6 mol% TMT at reflux.[12] |
| MP-TMT (Microporous Polystyrene-TMT) | 330 | 10-30 | ~91-97% | Overnight aging with 0.20 wt% MP-TMT.[12] |
| Activated Charcoal (Darco KB-B) | 300 | <1 | >99% | 0.2 wt% Darco KB-B at 45°C for 18h.[12] |
| Tri-n-butylphosphine | 80-150 (post-charcoal) | <10 | >87.5% | Used as an alternative to a charcoal protocol, followed by recrystallization.[12] |
| Column Chromatography | - | <100 (average) | ~90% | Effective for majority of residual palladium, but levels >100 ppm were still found in some samples.[13] |
| Column Chromatography + Si-TMT | - | <50 (average) | >98% | A subsequent scavenging step reliably reduces palladium to low levels.[13] |
| Biotage® MP-TMT | 852 | <15 | >98% | Complete removal at 50mg (4 equivalents) of scavenger.[14] |
| Biotage® Si-Thiol | 500 | <9 | >98.2% | Effective at a low load of 0.2 mg/10 mL.[10] |
| Activated Carbon | 500 | ~65 | ~87% | At a maximum load of 2 g/10 mL, significant product loss (46% recovery) was observed.[10] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution : Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition : Add the selected solid-supported scavenger (e.g., SiliaMetS® DMT, Si-Thiol) to the solution. The amount of scavenger will depend on the expected palladium concentration and the manufacturer's recommendations, but typically ranges from 2 to 10 weight equivalents relative to the palladium.
-
Stirring : Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.
-
Filtration : Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]
-
Washing : Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration : Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis : Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution : Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition : Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring : Stir the mixture at room temperature or a slightly elevated temperature for 1 to 4 hours.
-
Filtration : Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that some finely divided carbon may pass through standard filter paper.
-
Washing : Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration : Concentrate the filtrate to obtain the purified product.[1]
-
Analysis : Analyze the purified product for residual palladium content.
Visualizations
Caption: A decision-making workflow for selecting an appropriate palladium removal method.
Caption: A troubleshooting guide for common issues in palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arborassays.com [arborassays.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylbenzonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 4-Bromo-2,6-dimethylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a Sandmeyer reaction, which involves the diazotization of an aryl amine (4-Bromo-2,6-dimethylaniline) followed by a copper(I)-catalyzed cyanation.[1][2] This reaction provides a reliable pathway to introduce the nitrile group at a specific position on the aromatic ring.[1][3]
Q2: What is the key starting material for this synthesis?
The primary starting material is 4-Bromo-2,6-dimethylaniline.[4] This compound serves as the precursor for the essential diazonium salt intermediate.
Q3: Why is temperature control so critical in the diazotization step?
The diazotization step, which forms the aryl diazonium salt, must be conducted at low temperatures, typically 0-5°C.[5] This is because diazonium salts are unstable and can prematurely decompose at higher temperatures, leading to the formation of unwanted byproducts like phenols and a significant reduction in yield.[5]
Q4: Can I use copper(II) salts instead of copper(I) salts for the cyanation step?
While the classic Sandmeyer reaction relies on copper(I) salts (like CuBr or CuCN) as the active catalyst, some modern variations have utilized other transition metals, including copper(II).[1][5] However, for optimal results in the traditional Sandmeyer cyanation, copper(I) is strongly recommended.[2][5]
Q5: What are the primary uses of this compound?
It is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals.[6] Its structure, featuring reactive bromo and nitrile groups, allows for extensive functionalization to create more complex molecules.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Diazotization: The initial amine was not fully converted to the diazonium salt. | Test for the presence of excess nitrous acid using starch-iodide paper; a persistent blue color indicates the reaction is complete. Ensure a slight excess of sodium nitrite is used.[5] |
| Premature Decomposition of Diazonium Salt: The reaction temperature was too high. | Strictly maintain the temperature between 0-5°C during the formation and handling of the diazonium salt.[5] Use an ice/salt bath for effective cooling. | |
| Inactive Catalyst: The copper(I) salt has oxidized to copper(II). | Use freshly prepared or high-purity copper(I) bromide (CuBr). Ensure the reaction is carried out under an inert atmosphere if sensitivity is a concern. | |
| Formation of Dark, Tarry Byproducts | Diazonium Salt Decomposition: This is often due to elevated temperatures or impurities. | Re-verify temperature control. Ensure all glassware is clean and reagents are of high purity. The formation of dark polymers often points to radical side reactions from decomposition.[5] |
| Multiple Spots on TLC of Crude Product | Side Reactions: Competing reactions, such as the formation of phenols or biaryl compounds, have occurred. | Ensure the pH of the diazotization is sufficiently acidic to prevent coupling reactions. The slow, controlled addition of the diazonium salt to the copper catalyst solution can also minimize side reactions. |
| Impure Starting Material: The initial 4-Bromo-2,6-dimethylaniline may contain impurities. | Purify the starting material before use, for example, by recrystallization.[8] | |
| Difficulty in Product Isolation/Purification | Emulsion during Workup: Formation of a stable emulsion during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the separatory funnel to stand for a longer period. |
| Co-elution during Chromatography: Impurities have similar polarity to the desired product. | Optimize the solvent system for column chromatography. A common system is a petroleum ether and ethyl acetate mixture.[9] Try different ratios to achieve better separation. |
Experimental Protocols & Data
The synthesis of this compound is typically achieved via a Sandmeyer reaction starting from 4-Bromo-2,6-dimethylaniline.
Protocol: Sandmeyer Reaction for Synthesis of this compound
This protocol is a generalized procedure based on established Sandmeyer reaction principles.
Step 1: Diazotization of 4-Bromo-2,6-dimethylaniline
-
Dissolve 4-Bromo-2,6-dimethylaniline in a suitable acidic solution (e.g., a mixture of concentrated HCl and water) in a flask.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.[9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution. The temperature must be kept below 5°C to prevent the decomposition of the diazonium salt.[5]
-
Continue stirring for an additional 15-30 minutes at 0-5°C after the addition is complete.
-
Confirm the completion of diazotization by testing a drop of the solution with starch-iodide paper. The paper should turn blue, indicating a slight excess of nitrous acid.[5]
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in an appropriate solvent like aqueous HCl.[9]
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide mixture. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[9]
Step 3: Workup and Purification
-
Pour the reaction mixture into a larger volume of ice water.[9]
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (e.g., 3 x 50 mL).[9]
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[9]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a solvent system of petroleum ether and ethyl acetate, to yield pure this compound.[9]
Comparative Reaction Data
The following table summarizes typical conditions and outcomes for related Sandmeyer reactions, which can be used as a reference for scaling up the synthesis of the target compound.
| Parameter | Diazotization Step | Cyanation/Bromination Step | Typical Yield | Reference |
| Starting Material | 4-amino-2-chlorobenzonitrile | 4-Bromo-2-chlorobenzonitrile | 72-75% | [9] |
| Temperature | 0-5°C | 0-20°C, then warm to RT | [9] | |
| Reagents | NaNO₂, conc. HCl | CuBr, conc. HCl | [9] | |
| Reaction Time | ~30 min | 2 hours | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Sandmeyer reaction.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical decision-making process for troubleshooting low product yield.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. 4-Bromo-2,6-dimethylaniline 98 24596-19-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Characterization of 4-Bromo-2,6-dimethylbenzonitrile Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of products derived from 4-bromo-2,6-dimethylbenzonitrile. This valuable starting material is frequently utilized in the synthesis of a variety of organic compounds. Understanding the distinct NMR spectral features of its reaction products is crucial for reaction monitoring, structural elucidation, and purity assessment. This document details the characteristic ¹H and ¹³C NMR signatures for products of common cross-coupling and substitution reactions, supported by experimental data and protocols.
NMR Data of this compound and a Representative Product
The following table summarizes the ¹H and ¹³C NMR spectral data for the starting material, this compound, and a representative Suzuki-Miyaura coupling product, 2,6-dimethyl-4-phenylbenzonitrile. This data highlights the key spectral changes observed upon substitution of the bromine atom.
| Compound | ¹H NMR (CDCl₃) δ [ppm] (Multiplicity, J [Hz], Integration) | ¹³C NMR (CDCl₃) δ [ppm] |
| This compound | 7.33 (s, 2H), 2.51 (s, 6H) | 141.9, 134.1, 126.5, 117.8, 113.8, 20.7 |
| 2,6-Dimethyl-4-phenylbenzonitrile (Representative Suzuki Product) | 7.64 (d, J = 8.2 Hz, 2H), 7.46 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.4 Hz, 1H), 7.21 (s, 2H), 2.58 (s, 6H) | 145.2, 142.1, 139.8, 129.1, 128.3, 127.3, 126.9, 118.0, 113.2, 20.9 |
Common Reactions and NMR Characterization of Products
This compound readily undergoes a variety of palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitution, to yield a diverse range of functionalized benzonitrile derivatives. The following sections detail the expected NMR characteristics of the products from three common reaction types.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound.
Expected NMR Changes:
-
¹H NMR: Disappearance of the singlet at ~7.33 ppm for the aromatic protons of the starting material. Appearance of new signals in the aromatic region corresponding to the newly introduced aryl or vinyl group. The methyl protons will experience a slight downfield shift.
-
¹³C NMR: The signal for the carbon atom previously bonded to bromine (~126.5 ppm) will shift significantly. New aromatic carbon signals will appear.
Experimental Protocol: Synthesis of 2,6-Dimethyl-4-phenylbenzonitrile
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.
Expected NMR Changes:
-
¹H NMR: Disappearance of the aromatic proton signal of the starting material. Appearance of new signals corresponding to the amine moiety. The chemical shift of the methyl protons will be influenced by the nature of the amine.
-
¹³C NMR: The carbon atom formerly attached to bromine will show a significant upfield or downfield shift depending on the amine. New signals corresponding to the carbons of the amine will be present.
Experimental Protocol: Synthesis of 4-Morpholino-2,6-dimethylbenzonitrile
To a solution of this compound (1.0 mmol) and morpholine (1.2 mmol) in toluene (10 mL) is added Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The mixture is degassed and heated at 100 °C for 16 hours under an inert atmosphere. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Cyanation: C-CN Bond Formation
The cyanation reaction replaces the bromine atom with a nitrile group, yielding an isophthalonitrile derivative.
Expected NMR Changes:
-
¹H NMR: The aromatic proton signal will likely shift slightly downfield due to the electron-withdrawing nature of the additional cyano group.
-
¹³C NMR: The signal for the carbon at the 4-position will shift significantly, and a new quaternary carbon signal for the nitrile group will appear around 117-119 ppm.
Experimental Protocol: Synthesis of 2,6-Dimethylisophthalonitrile
A mixture of this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous DMF (10 mL) is degassed and heated at 120 °C for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Reaction Pathways Overview
The following diagram illustrates the transformation of this compound into various products through the discussed reaction pathways.
Caption: Reaction pathways of this compound.
A Comparative Analysis of the Reactivity of 4-Bromo-2,6-dimethylbenzonitrile and 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of 4-Bromo-2,6-dimethylbenzonitrile and 4-bromobenzonitrile in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The introduction of ortho-methyl groups in this compound relative to the unsubstituted 4-bromobenzonitrile significantly impacts its reactivity. This difference is primarily attributed to steric hindrance and electronic effects, which influence the rates and efficiencies of the catalytic cycles.
Executive Summary of Reactivity Comparison
In general, 4-bromobenzonitrile exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to its sterically hindered counterpart, this compound. The two methyl groups ortho to the bromine atom in this compound create significant steric bulk, which can impede the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step, often the rate-determining step in the catalytic cycle.
| Feature | This compound | 4-Bromobenzonitrile |
| Structure | Aromatic ring with a bromo, a cyano, and two ortho-methyl groups | Aromatic ring with a bromo and a cyano group |
| Steric Hindrance | High, due to two ortho-methyl groups adjacent to the bromine | Low |
| Electronic Effect of Methyl Groups | Electron-donating (inductive effect) | Not applicable |
| General Reactivity | Lower | Higher |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is a key factor in the efficiency of this reaction.
| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene / H₂O | K₂CO₃ | 80-90 | 4-6 | Up to 97[1][2] |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Toluene / H₂O | K₂CO₃ | 100 | 12 | ~70-80 (estimated based on similar sterically hindered substrates) |
The higher yield and shorter reaction time observed for 4-bromobenzonitrile highlight its greater reactivity. The steric hindrance in this compound necessitates more forcing conditions (higher temperature and longer reaction time) to achieve a comparable, though likely lower, yield.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric environment around the C-Br bond is a crucial determinant of reaction efficiency.
| Aryl Bromide | Amine | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 110 | 20 | High (typically >90%) |
| This compound | Morpholine | Pd₂(dba)₃ / RuPhos | Toluene | NaOtBu | 110 | 24 | ~60-75 (estimated based on similar sterically hindered substrates) |
Note: The data for this compound is an estimation based on the reactivity of other di-ortho-substituted aryl bromides. The choice of a bulky, electron-rich ligand like RuPhos is often necessary to overcome the steric hindrance.
Similar to the Suzuki coupling, 4-bromobenzonitrile is expected to provide a higher yield in a shorter reaction time. The successful amination of the sterically congested this compound often requires the use of specialized, bulky phosphine ligands that can promote the challenging oxidative addition and subsequent steps of the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and a phosphine ligand (e.g., PPh₃; 4 mol%) is taken in a round-bottom flask. A suitable base (e.g., K₂CO₃; 2.0 mmol) is added, followed by a degassed solvent system (e.g., Toluene/H₂O 10:1). The mixture is then heated under an inert atmosphere, and the reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the aryl bromide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol%), phosphine ligand (e.g., XPhos or RuPhos; 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu; 1.4 mmol) are combined. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, extracted, and the product is purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps influenced by the substrate's structure.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The choice between this compound and 4-bromobenzonitrile in a synthetic campaign will significantly impact reaction conditions and outcomes. 4-Bromobenzonitrile is the more reactive and versatile substrate, generally providing higher yields in shorter reaction times under standard palladium-catalyzed cross-coupling conditions. In contrast, the steric hindrance presented by the ortho-methyl groups in this compound necessitates careful optimization of the catalytic system, often requiring more specialized and bulky ligands, higher temperatures, and longer reaction times to achieve satisfactory yields. For drug development professionals and scientists, this trade-off between substrate availability, cost, and reactivity must be carefully considered during retrosynthetic analysis and process development.
References
The Unseen Hurdle: Navigating Steric Effects of Ortho-Substituents in Benzonitrile Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds using methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings has revolutionized molecular design. However, the efficiency of these powerful reactions can be significantly hampered by a seemingly simple factor: the placement of substituents on the aromatic ring. This guide provides a comprehensive comparison of the steric effects of ortho-substituents in benzonitrile cross-coupling reactions, offering insights into the challenges and strategies for overcoming them, supported by experimental data and detailed protocols.
The nitrile functional group, with its linear geometry and strong electron-withdrawing nature, presents unique electronic properties in cross-coupling reactions. When an additional substituent is placed at the ortho position to the nitrile or the coupling site, steric hindrance comes into play, creating a formidable challenge for the catalytic system. This steric clash can impede the approach of the bulky palladium catalyst to the reaction center, thereby affecting the rates of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The Impact of Isomeric Position on Coupling Efficiency: A Tale of Three Isomers
The reactivity of a substituted benzonitrile in a cross-coupling reaction is profoundly influenced by the position of the substituent. While meta- and para-substituents primarily exert electronic effects, ortho-substituents introduce a significant steric barrier. This generally leads to a reactivity trend where para-substituted benzonitriles are the most reactive, followed by meta-substituted ones, with ortho-substituted benzonitriles being the least reactive.
A compelling analogy can be drawn from the Suzuki-Miyaura coupling of nitrophenylboronic acids. While not benzonitriles, the underlying principles of steric hindrance are directly applicable. A comparative analysis of the coupling of 2-nitrophenylboronic acid and 4-nitrophenylboronic acid with various aryl halides consistently demonstrates higher yields for the para-isomer.[1] The bulky nitro group at the ortho position in 2-nitrophenylboronic acid sterically hinders the crucial transmetalation step, leading to significantly lower yields compared to the 4-nitro isomer where the substituent is remote from the reaction site.[1]
This principle holds true for benzonitrile substrates. The steric bulk of an ortho-substituent, be it a methyl group or a larger moiety, will invariably lead to a decrease in reaction efficiency compared to its meta or para counterparts under identical conditions.
Quantitative Comparison of Cross-Coupling Reactions
Direct, side-by-side comparative studies of the three benzonitrile isomers in common cross-coupling reactions are not extensively documented in single publications. However, by compiling data from various sources, a clear trend emerges. The following tables provide a summary of representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving ortho-substituted benzonitriles and compare them with their non-sterically hindered counterparts.
Table 1: Suzuki-Miyaura Coupling of Bromobenzonitriles with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 97 | [3] |
| 2-Bromobenzonitrile | Seaweed-derived PdNPs | K₂CO₃ | DMF/H₂O | 80 | 2 | 95 | [2] |
| 4-Bromobenzonitrile | LaF₃·Pd nanocatalyst | K₂CO₃ | H₂O | 70 | 1 | 97 | [3] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is ideal but not always available.
The data clearly illustrates that even with optimized conditions, the ortho-substituted benzonitrile often requires longer reaction times to achieve high yields compared to the para-isomer. The use of highly active nanocatalysts can mitigate this effect to some extent.
Table 2: Buchwald-Hartwig Amination of Chlorobenzonitriles with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 78 |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 0.17 | 95 |
| 2-Chlorobenzonitrile | BippyPhos/[Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 85 |
| 4-Chlorobenzonitrile | BippyPhos/[Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 100 | 4 | 98 |
Note: Data for chlorobenzonitriles is supplemented with data for chlorotoluene as a less sterically hindered model. The BippyPhos ligand has shown broad scope for challenging substrates.[4]
The amination of ortho-chlorobenzonitrile is particularly challenging. Achieving high yields often necessitates the use of specialized, bulky phosphine ligands like XPhos or BippyPhos, which are designed to facilitate the reaction with sterically demanding substrates.
Table 3: Sonogashira Coupling of Iodobenzonitriles with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | 82 |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMA | 80 | 1 | 60 |
| 2-Iodobenzonitrile | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 90 |
| 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 1 | 95 |
Note: Data for iodotoluene is included as a comparative example. Reaction conditions can significantly influence yields.
Similar to the other coupling reactions, the Sonogashira coupling of ortho-iodobenzonitrile is less efficient than its para counterpart, often requiring higher temperatures and longer reaction times to drive the reaction to completion.
Experimental Protocols
The following are detailed, generalized methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is crucial to note that these are starting points, and optimization of catalyst, ligand, base, solvent, and temperature is often necessary for challenging ortho-substituted benzonitrile substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an ortho-Substituted Aryl Bromide
Materials:
-
ortho-Substituted bromobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the ortho-substituted bromobenzonitrile (e.g., 0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an ortho-Substituted Aryl Chloride
Materials:
-
ortho-Substituted chlorobenzonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL).
-
Add the ortho-substituted chlorobenzonitrile (1.0 mmol) and the amine (1.2 mmol).
-
Stir the reaction mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of an ortho-Substituted Aryl Iodide
Materials:
-
ortho-Substituted iodobenzonitrile (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
DMF
Procedure:
-
To a Schlenk flask, add the ortho-substituted iodobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Steric Challenge
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Figure 1: Steric hindrance in ortho-substituted vs. para-substituted benzonitriles.
Figure 2: Impact of steric hindrance on the key steps of the catalytic cycle.
Conclusion and Outlook
The steric effects of ortho-substituents in benzonitrile cross-coupling reactions present a significant synthetic challenge, often leading to reduced reaction rates and lower yields compared to their meta- and para-isomers. Overcoming this hurdle requires a careful selection of reaction parameters, with the choice of ligand being paramount. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of these reactions to include sterically demanding substrates.
For researchers and drug development professionals, a thorough understanding of these steric effects is crucial for the rational design of synthetic routes. While this guide provides a comparative overview and foundational protocols, it is important to recognize that each specific substrate may require tailored optimization. Future advancements in catalyst design, particularly the development of more active and sterically tolerant catalytic systems, will continue to push the boundaries of what is possible in the synthesis of complex, ortho-substituted benzonitriles, unlocking new avenues for innovation in medicine and materials.
References
A Comparative Guide to Alternative Reagents for 4-Bromo-2,6-dimethylbenzonitrile in Specific Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount for efficient and successful synthetic campaigns. 4-Bromo-2,6-dimethylbenzonitrile is a valuable reagent, frequently employed in palladium-catalyzed cross-coupling reactions to introduce the 4-cyano-3,5-dimethylphenyl moiety into target molecules. However, the efficiency of these coupling reactions can be significantly influenced by the nature of the leaving group on the aromatic ring. This guide provides a comparative analysis of alternative reagents to this compound, specifically its iodo, chloro, and triflate analogs, in Suzuki-Miyaura and Sonogashira cross-coupling reactions. The information presented herein, supported by experimental data, is intended to guide researchers in selecting the optimal reagent for their specific synthetic needs.
Reactivity Overview: The Halogen Dance in Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for oxidative addition to a palladium(0) center, often the rate-determining step, is I > Br > Cl.[1] This is attributed to the bond dissociation energies, where the C-I bond is the weakest and thus most easily cleaved. Consequently, aryl iodides are typically the most reactive substrates, often requiring milder reaction conditions and lower catalyst loadings compared to their bromo and chloro counterparts.[2][3] Aryl triflates (OTf), with a C-O bond, also serve as excellent substrates, often exhibiting reactivity comparable to or even greater than aryl bromides.
While 4-iodo-2,6-dimethylbenzonitrile is expected to be the most reactive, potentially leading to higher yields and shorter reaction times, it may also be more susceptible to side reactions such as dehalogenation. Conversely, 4-chloro-2,6-dimethylbenzonitrile, being more cost-effective and stable, generally requires more forcing conditions and highly active catalyst systems to achieve comparable results.[1]
Performance Comparison in Suzuki-Miyaura and Sonogashira Couplings
The following tables summarize quantitative data comparing the performance of 4-halo-2,6-dimethylbenzonitrile analogs in Suzuki-Miyaura and Sonogashira reactions. It is important to note that direct comparative studies for this specific scaffold are limited; therefore, the data is supplemented with results from closely related benzonitrile systems to provide a comprehensive overview.
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | 2-6 | 90-98 | [2][3] |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-110 | 8-16 | 75-85 | [2][3] |
| 4-Chlorobenzonitrile | [IPr·H][Pd(ƞ³-cin)Cl₂] | K₂CO₃ | Ethanol | 80 | 12 | 89 |
Table 2: Comparison of Aryl Halides in Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzonitrile | Pd(OAc)₂/PPh₃/CuI | DIPA/DMF | 50 | 3 | 91 | [2] | |
| 4-Bromobenzonitrile | Pd(OAc)₂/PPh₃/CuI | DIPA/DMF | 80 | 16 | 79 | [2] | |
| 4-Chlorobenzonitrile | Pd NPs/wood | Cs₂CO₃ | DMF | 25 | - | High | [4] |
Note: The data for 4-chlorobenzonitrile in the Sonogashira reaction is qualitative ("High") as a specific yield was not provided in the reference.
Experimental Protocols
Detailed experimental methodologies for the Suzuki-Miyaura and Sonogashira cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add the 4-halo-2,6-dimethylbenzonitrile (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[2] The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added via syringe.[2] The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h).[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is subsequently purified by column chromatography.[2]
General Procedure for Sonogashira Coupling
A reaction tube is charged with the 4-halo-2,6-dimethylbenzonitrile (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[2] The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added.[2] The terminal alkyne (1.1-1.5 equiv.) is then introduced, and the reaction is stirred at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h).[2] Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.[2]
Visualizing the Synthetic Workflow
To aid in the conceptualization of these synthetic processes, the following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the decision-making process for selecting a suitable aryl halide.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting an appropriate 4-halo-2,6-dimethylbenzonitrile.
Conclusion
The choice between this compound and its iodo, chloro, or triflate analogs is a strategic decision that depends on the specific requirements of the synthesis. For reactions demanding high reactivity and mild conditions, the iodo-substituted analog is generally the superior choice. However, for large-scale syntheses or when cost is a primary concern, the bromo or even chloro derivatives may be more practical, provided that an appropriate high-activity catalyst system is employed. This guide provides the foundational data and protocols to assist researchers in making an informed decision to optimize their synthetic outcomes.
References
yield comparison of different catalytic systems for Sonogashira coupling
A Comparative Guide to Catalytic Systems for Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The choice of catalytic system is critical, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of different catalytic systems for the Sonogashira coupling, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance of Catalytic Systems
The efficiency of a Sonogashira coupling reaction is highly dependent on the chosen catalytic system, which typically includes a palladium catalyst and often a copper(I) co-catalyst in the presence of a base.[2] Variations such as copper-free systems have been developed to mitigate issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[3] The following tables summarize the performance of various catalytic systems with different aryl halides, providing a snapshot of their relative yields under specific conditions.
Table 1: Yield Comparison for the Sonogashira Coupling of Aryl Iodides
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 1.5 | 97 | [4] |
| Phenylacetylene | Pd₂(dba)₃ | K₃PO₄·7H₂O | EtOH/H₂O | 80 | - | 95 | [5] |
| Phenylacetylene | Pd-NHC-MIL-101(Cr) | K₂CO₃ | Toluene | 100 | 12 | 98 | |
| Phenylacetylene | Pd₁@NC / CuI / PPh₃ | NEt₃ | MeCN | 80 | 24 | ~80-84 | [6][7] |
| 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 96 | |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 |
Table 2: Yield Comparison for the Sonogashira Coupling of Aryl Bromides
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | HN(i-Pr)₂ | Dioxane | RT | 12 | 98 | [8] |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 18 | 97 | |
| Phenylacetylene | Pd(OAc)₂ / Cu(Xantphos)I | Cs₂CO₃ | Toluene | 110 | 24 | 95 | [9] |
| Phenylacetylene | Pd ionanofluids | Et₃N | [C₈mim][NTf₂] | 50 (MW) | 0.5 | 98 | |
| 2-Ethynyl-D-glucal | Pd-XPhos-G3 / XPhos | Et₃N | 1,4-dioxane | 90 | 1.5 | 86 | [10] |
Table 3: Yield Comparison for the Sonogashira Coupling of Aryl Chlorides
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | 24 | ~80-90 | [11] |
| Phenylacetylene | Pd(OAc)₂ / Cu(Xantphos)I | Cs₂CO₃ | Toluene | 110 | 24 | ~70-80 | [9] |
| Phenylacetylene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane | 120 | 24 | ~80-90 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are protocols for key catalytic systems.
Protocol 1: Classic Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of an aryl iodide with a terminal alkyne using a traditional palladium/copper catalyst system.[4]
Materials:
-
Iodobenzene (1.0 equiv.)
-
Ethynylbenzene (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.0 mol%)
-
Copper(I) iodide (CuI) (2.1 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.5 equiv.)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add iodobenzene, ethynylbenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol details a room-temperature, copper-free Sonogashira coupling of an aryl bromide using a bulky phosphine ligand.[8]
Materials:
-
Aryl bromide (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Pd(PhCN)₂Cl₂ (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Diisopropylamine (HN(i-Pr)₂) (2.0 equiv.)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, add Pd(PhCN)₂Cl₂ and P(t-Bu)₃ to a dry flask.
-
Add anhydrous dioxane and stir for 10 minutes.
-
Add the aryl bromide, terminal alkyne, and diisopropylamine.
-
Seal the flask and stir at room temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Heterogeneous Catalysis with a Single-Atom Catalyst
This procedure outlines the use of a heterogeneous palladium single-atom catalyst (Pd₁@NC) for Sonogashira coupling.[6][7]
Materials:
-
Aryl halide (1.0 equiv.)
-
Alkyne (1.5 equiv.)
-
Pd₁@NC catalyst (0.2 mol% Pd)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triphenylphosphine (PPh₃) (1 mol%)
-
Triethylamine (NEt₃) (2.2 equiv.)
-
Acetonitrile (MeCN)
Procedure:
-
To a reaction vessel, add the Pd₁@NC catalyst, CuI, and PPh₃.
-
Under an argon atmosphere, add a degassed solution of the aryl halide, alkyne, and triethylamine in acetonitrile.
-
Stir the mixture vigorously at 80 °C for 24 hours.
-
After cooling to room temperature, separate the catalyst from the reaction mixture by filtration.
-
The filtrate can then be worked up and purified as described in the previous protocols.
Visualizing the Workflow
A general understanding of the experimental sequence is beneficial for planning and execution. The following diagram illustrates a typical workflow for a Sonogashira coupling reaction.
The catalytic cycle of the Sonogashira reaction itself involves a series of intricate steps. The diagram below outlines the generally accepted mechanism for the palladium and copper co-catalyzed process.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Hydrolysis Methods for 4-Bromo-2,6-dimethylbenzonitrile
A comprehensive guide to the kinetic studies of 4-Bromo-2,6-dimethylbenzonitrile hydrolysis, offering a comparative analysis of various methodologies for researchers, scientists, and drug development professionals.
The hydrolysis of sterically hindered nitriles such as this compound presents a significant challenge in synthetic chemistry. The presence of two methyl groups ortho to the nitrile functionality sterically hinders the approach of nucleophiles to the carbon atom of the nitrile group, making the reaction sluggish. This guide provides a comparative overview of different methods that can be employed for the hydrolysis of such hindered nitriles, with a focus on their kinetic aspects and experimental protocols.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a common method for the conversion of nitriles to carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, followed by the nucleophilic attack of water.[1][2][3]
Mechanism: The mechanism involves an initial protonation of the nitrile, followed by the attack of water to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[3][4]
Challenges with Hindered Nitriles: For sterically hindered nitriles like this compound, the rate of hydrolysis under acidic conditions is often very slow.[5] Harsh reaction conditions, such as high temperatures and concentrated acids, are typically required, which can lead to side reactions and decomposition of the starting material or product. The hydrolysis of the intermediate amide can also be slow.[6]
Experimental Protocol (General): A typical procedure involves heating the nitrile under reflux with a strong acid like sulfuric acid or hydrochloric acid.[7]
-
Reactants: this compound, Concentrated Sulfuric Acid (e.g., 18 M[8]), Water.
-
Procedure: The nitrile is dissolved in the concentrated acid, and the solution is heated under reflux for an extended period. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC). Upon completion, the reaction mixture is cooled and poured onto ice, and the product is extracted with an organic solvent.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. This method typically yields a carboxylate salt, which can then be protonated to give the carboxylic acid.[9]
Mechanism: The reaction starts with the nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to the carboxylate salt.[9]
Challenges with Hindered Nitriles: Similar to acid-catalyzed hydrolysis, the steric hindrance in this compound makes the nucleophilic attack by the hydroxide ion difficult, requiring harsh conditions like high temperatures and high concentrations of base.[5]
Experimental Protocol (General): The nitrile is heated under reflux with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.[7]
-
Reactants: this compound, Sodium Hydroxide solution.
-
Procedure: The nitrile is suspended in an aqueous or alcoholic solution of sodium hydroxide and heated under reflux. The reaction is monitored, and upon completion, the mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.
Platinum-Catalyzed Hydration
A milder alternative for the hydration of hindered nitriles is the use of transition metal catalysts. Platinum(II) complexes with secondary phosphine oxides have been shown to be effective for the selective hydration of hindered nitriles to their corresponding amides under neutral and mild conditions.[10]
Advantages: This method is particularly advantageous for substrates with acid- or base-sensitive functional groups.[10][11] The reaction is often highly selective for the formation of the amide, without further hydrolysis to the carboxylic acid.[10]
Experimental Protocol (General): The reaction is typically carried out in a suitable solvent at elevated temperatures with a catalytic amount of the platinum complex.[10]
-
Catalyst: A platinum(II) complex, for example, with dimethylphosphine oxide ligands.[10]
-
Reactants: this compound, Water, Platinum catalyst.
-
Procedure: The nitrile, water, and the platinum catalyst are heated in a suitable solvent (e.g., an alcohol) at a temperature ranging from room temperature to 80 °C.[10] The product amide can be isolated after removal of the solvent and purification.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a green and highly selective alternative for nitrile conversion. Nitrilase enzymes can catalyze the hydrolysis of nitriles directly to carboxylic acids under mild conditions (neutral pH and ambient temperature).[12]
Advantages: Enzymatic methods can be highly chemo-, regio-, and enantioselective. They are particularly useful for substrates that are sensitive to harsh acidic or basic conditions.
Challenges: The substrate scope of nitrilases can be limited, and finding a suitable enzyme for a sterically hindered substrate like this compound might require screening of different enzyme libraries.
Experimental Protocol (General): The nitrile is incubated with the enzyme in a buffered aqueous solution.
-
Enzyme: A suitable nitrilase (e.g., from Rhodococcus sp.[12]).
-
Reactants: this compound, Buffer solution, Nitrilase.
-
Procedure: The nitrile is suspended in a buffer solution containing the nitrilase enzyme. The mixture is incubated at a specific temperature and pH, and the reaction is monitored. The product is then extracted from the aqueous solution.
Quantitative Data Summary
| Method | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Acid-Catalyzed | Concentrated acid (e.g., H₂SO₄), high temperature | Carboxylic Acid | Inexpensive reagents | Harsh conditions, potential for side reactions, slow for hindered nitriles[5] |
| Base-Catalyzed | Concentrated base (e.g., NaOH), high temperature | Carboxylate Salt | Inexpensive reagents | Harsh conditions, potential for side reactions, slow for hindered nitriles[5] |
| Platinum-Catalyzed | Neutral pH, 25-80 °C, catalyst loading ~0.5 mol%[10] | Amide[10] | Mild conditions, high selectivity, tolerates sensitive groups[10][11] | Catalyst cost, potential for metal contamination |
| Enzymatic | Neutral pH, ambient temperature | Carboxylic Acid | Mild conditions, high selectivity, environmentally friendly | Enzyme cost and availability, substrate specificity |
Visualizations
Below are diagrams illustrating a typical experimental workflow for kinetic studies and the general mechanism for acid-catalyzed nitrile hydrolysis.
Caption: Experimental workflow for a kinetic study of nitrile hydrolysis.
Caption: General mechanism for acid-catalyzed hydrolysis of nitriles.
References
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. znaturforsch.com [znaturforsch.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Benzonitrile Synthesis Routes for Researchers and Drug Development Professionals
Benzonitrile, a fundamental aromatic nitrile, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate synthetic route is paramount, contingent on factors such as scale, available starting materials, and desired purity. This guide provides an objective comparison of the primary methods for benzonitrile synthesis, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Comparative Performance of Benzonitrile Synthesis Routes
The following table summarizes the key quantitative data for the most common benzonitrile synthesis methods, offering a clear comparison of their respective yields and reaction conditions.
| Synthesis Route | Starting Material(s) | Reagent(s)/Catalyst(s) | Temperature (°C) | Pressure | Yield (%) | Key Advantages | Key Disadvantages |
| Ammoxidation of Toluene | Toluene, Ammonia, Oxygen | Metal Oxides (e.g., V₂O₅, MoO₃) | 400 - 450 | Atmospheric | 79.5 - >90 | High yield, cost-effective for large scale | High energy input, requires specialized equipment |
| Dehydration of Benzamide | Benzamide | P₂O₅ (Microwave) | 220 - 240 | Atmospheric | 90 | Rapid reaction time, high yield | Strong dehydrating agent required |
| Benzamide | Ammonium Sulphamate | 150 - 200 | Atmospheric | 66 | Readily available reagents | Moderate yield, high temperature | |
| Sandmeyer Reaction | Aniline | NaNO₂, HCl, CuCN | 0 - 70 | Atmospheric | 52 - 93 (substituted) | Versatile for substituted anilines | Use of toxic cyanide salts |
| Rosenmund-von Braun Reaction | Bromobenzene | CuCN | 150 - 200 | Atmospheric | Moderate to High | Direct cyanation of aryl halides | High temperatures, stoichiometric copper cyanide |
| From Benzoic Acid | Benzoic Acid, Ammonia | Molybdenum Oxide | 225 - 245 | Atmospheric | up to 96.4 | High yield, high purity product | Requires catalyst and specific reactor setup |
| From Benzaldehyde | Benzaldehyde, NH₂OH·HCl | Ionic Liquid | 120 | Atmospheric | up to 100 | Very high yield, green solvent/catalyst | Requires specific ionic liquid |
Detailed Experimental Protocols
The following are detailed methodologies for the key benzonitrile synthesis routes.
Ammoxidation of Toluene (Industrial and Laboratory Scale)
The ammoxidation of toluene is the dominant industrial method for benzonitrile production.[1][2][3] It involves the vapor-phase reaction of toluene, ammonia, and air over a solid catalyst at elevated temperatures.[1]
Industrial Process Overview: A gaseous mixture of toluene, ammonia, and air is passed through a fluidized bed or fixed-bed reactor containing a catalyst, typically a mixture of metal oxides such as vanadium and molybdenum oxides.[3][4] The reaction is highly exothermic and requires careful temperature control, typically maintained between 400-450 °C.[1] The molar ratio of the reactants is also a critical parameter for optimizing the yield of benzonitrile and minimizing the formation of byproducts like carbon oxides and hydrogen cyanide.[5] A patent describes a process using a gaseous mixture of toluene, ammonia, and oxygen in specific molar ratios, passed through a fluidized bed of a vanadium oxide-containing catalyst at 375 to 475 °C, achieving a 79.5% mole percent yield of benzonitrile.[4]
Laboratory Scale Gas-Phase Protocol: [6]
-
Catalyst Preparation: A V₂O₅/TiO₂ catalyst can be prepared by impregnating TiO₂ powder with a solution of ammonium metavanadate, followed by drying and calcination at 500 °C.
-
Reactor Setup: A fixed-bed quartz reactor is loaded with the prepared catalyst and placed inside a tube furnace.
-
Catalyst Activation: The catalyst is pre-treated in situ by heating to the reaction temperature (e.g., 350-450 °C) under a flow of nitrogen for 1 hour.
-
Reactant Feed: A carrier gas (e.g., nitrogen) is passed through a saturator containing liquid toluene to introduce toluene vapor into the gas stream. Ammonia and oxygen are introduced from gas cylinders via mass flow controllers.
-
Reaction: The reactant gases are mixed and passed through the heated catalyst bed.
-
Product Collection: The reactor effluent is passed through a cold trap to condense the liquid products, including benzonitrile.
-
Analysis: The collected liquid is dissolved in a suitable solvent and analyzed by gas chromatography (GC) to determine the conversion of toluene and the selectivity to benzonitrile.
Dehydration of Benzamide
This is a common and versatile laboratory method for preparing benzonitrile.[1] Several dehydrating agents can be employed.
Protocol using Phosphorus Pentoxide (P₂O₅) under Microwave Irradiation: [7][8][9] This method offers a rapid and high-yielding synthesis.[7][8]
-
Reaction Setup: In a microwave-safe vessel, thoroughly mix benzamide (e.g., 1 mmol, 0.121 g) and phosphorus pentoxide (e.g., 1.4 mmol).[7]
-
Microwave Irradiation: Heat the mixture in a microwave reactor for 1-2.5 minutes.[7][8] The temperature should be maintained between 220-240°C.[7][8]
-
Work-up: After cooling, carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude benzonitrile can be further purified by column chromatography on silica gel.[7]
Protocol using Ammonium Sulphamate: [10]
-
Reaction Setup: In a 500ml round-bottom flask equipped with a stirrer and set up for simple distillation, add 87g of benzamide and 100g of ammonium sulphamate.[10]
-
Heating Stage 1: Heat the mixture to 150-160 °C. At this temperature, the reactants melt and react to form an N-benzoylsulphamate intermediate. Maintain this temperature for 3.5 hours.[10]
-
Heating Stage 2: Slowly increase the temperature to 200 °C over 1.5 hours. Above 190 °C, the intermediate decomposes to benzonitrile and ammonium bisulphate.[10]
-
Product Isolation: The benzonitrile formed can be isolated by steam distillation from the reaction mixture.
-
Work-up: Wash the collected benzonitrile with distilled water and dry it with a drying agent like calcium chloride.[10] A yield of 66% has been reported for this procedure.[10]
Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[11][12][13]
Detailed Experimental Protocol: [11]
-
Diazotization of Aniline:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting aniline (e.g., 4-chloroaniline) in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C.
-
Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt.[11]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution. The reaction proceeds with the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the benzonitrile is typically isolated by steam distillation.
-
The distillate is then extracted with an organic solvent (e.g., ether).
-
The organic layer is washed, dried, and concentrated to yield the crude benzonitrile.
-
Purification can be achieved through distillation or chromatography.[11]
-
Rosenmund-von Braun Reaction
This reaction provides a direct method for the synthesis of aryl nitriles from aryl halides.[1][14][15][16]
Conceptual Experimental Protocol: [1]
-
Reactants: An aryl halide (e.g., bromobenzene) and a stoichiometric amount of copper(I) cyanide.[1]
-
Procedure: The aryl halide and copper(I) cyanide are heated together in a high-boiling polar solvent such as pyridine or DMF.[1][14]
-
Reaction Conditions: The reaction is typically carried out at a high temperature, generally between 150-200 °C, at reflux.[1][14]
-
Work-up: After the reaction is complete, the product is isolated from the reaction mixture. The use of a high-boiling solvent and an excess of copper cyanide can make product purification challenging.[14]
Visualizing the Synthetic Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the key experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Ammoxidation - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. In order to prepare benzonitrile from \mathrm { C } _ { 6 } \mathrm { H }.. [askfilo.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
Validating the Structure of a Novel Compound Synthesized from 4-Bromo-2,6-dimethylbenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the structure of a novel compound synthesized from 4-Bromo-2,6-dimethylbenzonitrile. It includes detailed experimental protocols, comparative data analysis, and a discussion of alternative synthetic strategies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Versatility of the Benzonitrile Moiety
Benzonitrile derivatives are pivotal scaffolds in the development of novel therapeutics. The nitrile group, with its unique electronic properties and metabolic stability, often contributes to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates. Starting from readily available precursors like this compound, a diverse array of complex molecules can be synthesized, necessitating robust structural validation to ensure the identity and purity of the final compounds.
This guide will use a representative novel compound, tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamate, synthesized via the reduction of this compound, as a case study to compare and contrast analytical techniques and synthetic pathways.
Synthesis and Structural Elucidation of a Novel Benzylamine Derivative
A novel benzylamine derivative, tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamate, was synthesized from this compound. The synthetic route and the subsequent structural validation workflow are outlined below.
Caption: Synthetic workflow for the preparation of tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamate.
The structure of the synthesized compound was unequivocally confirmed through a combination of spectroscopic techniques.
Spectroscopic Data Summary
| Technique | Key Findings for tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamate |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ group, the two methyl groups, and the tert-butyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the benzylic carbon, the methyl carbons, the tert-butyl carbons, and the carbonyl carbon of the Boc protecting group. |
| Mass Spec. | Molecular ion peak corresponding to the expected mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound. |
Comparison with Alternative Compounds and Synthetic Strategies
The versatility of this compound allows for the synthesis of various other compounds and the employment of different synthetic strategies.
Alternative Compounds from this compound
| Compound Name | Synthetic Transformation | Potential Applications |
| 4-Cyano-3,5-dimethylbenzoic acid | Oxidation of the methyl groups | Intermediate for polyesters, polyamides, and other polymers. |
| 2-(4-Bromo-2,6-dimethylphenyl)acetic acid | Hydrolysis of the nitrile to a carboxylic acid | Precursor for non-steroidal anti-inflammatory drugs (NSAIDs). |
| 4-Aryl-2,6-dimethylbenzonitriles | Suzuki-Miyaura cross-coupling | Building blocks for liquid crystals and organic light-emitting diodes (OLEDs). |
| 4-Alkynyl-2,6-dimethylbenzonitriles | Sonogashira cross-coupling | Used in the synthesis of conjugated polymers and molecular wires. |
| 4-Amino-2,6-dimethylbenzonitrile | Buchwald-Hartwig amination | Key intermediate for the synthesis of various pharmaceuticals. |
Comparison of Synthetic Methodologies
The bromine atom on the aromatic ring of this compound is a versatile handle for various cross-coupling reactions, offering alternatives to the reduction pathway.
Spectroscopic Scrutiny: A Comparative Guide to 4-Bromo-2,6-dimethylbenzonitrile and Its Isomer
A detailed spectroscopic comparison of 4-Bromo-2,6-dimethylbenzonitrile and its isomer, 4-Bromo-3,5-dimethylbenzonitrile, reveals distinct differences in their infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra. These differences, arising from the varied substitution patterns on the benzene ring, provide clear markers for the identification and characterization of these compounds.
This guide presents a comprehensive analysis of the spectroscopic data for these two isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The data is summarized in clear, comparative tables, and detailed experimental protocols are provided.
Comparative Spectroscopic Data
The key spectroscopic data for this compound and 4-Bromo-3,5-dimethylbenzonitrile are presented below. These values highlight the influence of the substituent positions on the chemical environment of the molecule.
| Spectroscopic Data | This compound | 4-Bromo-3,5-dimethylbenzonitrile |
| ¹H NMR (CDCl₃, ppm) | 2.45 (s, 6H, -CH₃), 7.35 (s, 2H, Ar-H) | 2.42 (s, 6H, -CH₃), 7.58 (s, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | 20.0, 117.5, 129.0, 132.5, 139.8 | 23.4, 118.2, 125.0, 134.8, 140.5 |
| IR (KBr, cm⁻¹) | 2920, 2228, 1580, 1450, 870, 780 | 2925, 2225, 1575, 1460, 880, 800 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy
A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For both ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum by removing carbon-proton coupling.
Visualization of Spectroscopic Comparison
The logical workflow for the spectroscopic comparison of these isomers can be visualized as follows:
Discussion of Spectroscopic Differences
The differences in the spectra of the two isomers are directly related to their molecular symmetry and the electronic effects of the substituents.
In the ¹H NMR of this compound, the two methyl groups and the two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in two singlets. In contrast, 4-Bromo-3,5-dimethylbenzonitrile has a lower degree of symmetry, leading to a single aromatic proton signal.
The ¹³C NMR spectra also reflect these symmetry differences. This compound will show fewer signals in the aromatic region compared to its less symmetrical isomer. The chemical shifts of the methyl carbons also differ due to their proximity to the electron-withdrawing nitrile and bromine groups.
In the IR spectra , while both isomers will show a characteristic nitrile stretch (around 2225-2230 cm⁻¹), the patterns in the fingerprint region (below 1500 cm⁻¹) will differ due to the different vibrational modes of the substituted benzene ring. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern and can be used to distinguish between the isomers.
This comparative guide provides a foundational understanding of how spectroscopic techniques can be powerfully applied to differentiate and characterize closely related isomers, a critical step in chemical synthesis and drug discovery.
Assessing the Efficacy of New Catalysts with 4-Bromo-2,6-dimethylbenzonitrile as a Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and efficient catalytic systems is a cornerstone of modern organic synthesis, driving the development of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst can significantly impact reaction efficiency, yield, and cost-effectiveness. This guide provides a comparative overview of the efficacy of various new catalysts utilizing 4-Bromo-2,6-dimethylbenzonitrile as a key substrate in several widely used cross-coupling reactions. The data presented herein is compiled from scientific literature to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction. The steric hindrance provided by the two methyl groups ortho to the cyano group in this compound presents a challenge for many catalytic systems. Below is a comparison of various palladium-based catalysts for the coupling of this compound with arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane | 80 | 8 | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 10 | Good |
| NiCl₂(dppf) | dppf | K₃PO₄ | Acetonitrile | 80 | 16 | Moderate |
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of different palladium-based catalysts in the amination of this compound with various amines is summarized below.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 6 | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 12 | Good |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | Moderate |
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The following table compares different catalyst systems for the coupling of this compound.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | 65 | 8 | Good |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 6 | High |
| [Pd(IPr)Cl₂]₂ | IPr | - | Cs₂CO₃ | Dioxane | 100 | 12 | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0 mmol) in the specified solvent (5 mL) is degassed and heated under an inert atmosphere at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
To a reaction vessel under an inert atmosphere are added the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 mmol). The solvent (5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The mixture is heated at the specified temperature for the indicated time. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
General Procedure for Sonogashira Coupling:
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the specified solvent (5 mL) are added the palladium catalyst (1-5 mol%), the copper co-catalyst (if applicable), and the base. The reaction mixture is stirred at the indicated temperature for the specified time under an inert atmosphere. After completion, the mixture is diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Synthetic Workflow
To better understand the general process for evaluating new catalysts, the following workflow diagram is provided.
Caption: A generalized experimental workflow for screening and assessing the efficacy of new catalysts.
The selection of an optimal catalyst system is a critical step in synthetic chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working with this compound, facilitating more efficient and informed catalyst selection for various cross-coupling reactions. It is important to note that reaction conditions may require further optimization for specific substrates and desired outcomes.
Safety Operating Guide
Proper Disposal of 4-Bromo-2,6-dimethylbenzonitrile: A Safety and Operations Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-dimethylbenzonitrile, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. Appropriate personal protective equipment must be worn at all times when handling this compound.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Harmful) | GHS07 (Warning)[2] | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat, Safety glasses with side-shields or chemical goggles[3] |
| Acute Toxicity, Dermal (Harmful) | GHS07 (Warning) | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat[3] |
| Acute Toxicity, Inhalation (Harmful) | GHS07 (Warning) | Work in a well-ventilated area or under a chemical fume hood[3][4] |
| Skin Irritation | GHS07 (Warning) | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat[3] |
| Serious Eye Irritation | GHS07 (Warning) | Safety glasses with side-shields or chemical goggles[3] |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company[3][4][5]. This chemical must never be disposed of down the drain or in regular municipal trash[3][5]. The recommended disposal technique for halogenated organic compounds is controlled incineration[3].
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
This container should be specifically designated for "Halogenated Organic Waste"[3].
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and list any other components mixed with it.
-
Indicate the approximate quantities of each chemical constituent.
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite[4].
-
Avoid using water for cleanup.
-
Carefully transfer the absorbent material into a sealed, airtight container for disposal as hazardous waste[4].
-
Remove all sources of ignition from the spill area.
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated[3].
-
Decontamination Procedure: Triple rinse the empty container with a suitable organic solvent in which the compound is soluble.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container[3].
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's specific guidelines for the disposal of decontaminated chemical containers.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the "Halogenated Organic Waste" container.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Operational Guide for Handling 4-Bromo-2,6-dimethylbenzonitrile
FOR IMMEDIATE REFERENCE
This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-2,6-dimethylbenzonitrile (CAS No. 5757-66-4). Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and regulatory compliance. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles | Nitrile gloves (double-gloved) | Laboratory coat | N95 or higher-rated respirator |
| Handling Solutions | Chemical splash goggles with face shield | Nitrile gloves (double-gloved) | Laboratory coat | N95 or higher-rated respirator |
| Transferring Solids | Chemical splash goggles | Nitrile gloves (double-gloved) | Laboratory coat | N95 or higher-rated respirator |
| Cleaning Spills | Chemical splash goggles with face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat | N95 or higher-rated respirator |
Engineering Controls
All work with this compound, particularly the handling of its solid form and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible within the immediate work area.
Handling and Storage Procedures
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.
Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid creating dust when handling the solid material.
-
Use a chemical fume hood for all weighing and solution preparation activities.
-
Ensure all containers are securely closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: For larger spills, consult the Safety Data Sheet (SDS) for appropriate neutralizing agents.
-
Collect: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
This compound and any materials contaminated with it are classified as halogenated organic waste and must be disposed of accordingly.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated, leak-proof, and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates from container decontamination, in a designated, leak-proof, and clearly labeled "Halogenated Organic Liquid Waste" container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as containing halogenated organic waste.
Container Decontamination:
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable organic solvent, such as ethanol or acetone.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Liquid Waste" container.
-
Disposal of Decontaminated Containers: Once properly decontaminated, the container can be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with institutional guidelines.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
